Samotolisib
Description
Samotolisib is an orally bioavailable, small molecule inhibitor of certain class I phosphoinositide 3-kinase (PI3K) isoforms and mammalian target of rapamycin kinase (mTOR) in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. This compound inhibits both certain PI3K isoforms and mTOR in an ATP-competitive manner which may inhibit both the PI3K/mTOR signaling pathway in and proliferation of tumor cells overexpressing PI3K and/or mTOR. The PI3K/mTOR pathway is upregulated in a variety of tumor cells and plays a key role in promoting cancer cell proliferation, and survival, motility and resistance to chemotherapy and radiotherapy. mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion; therefore, this agent may be more potent than an agent that inhibits either PI3K or mTOR alone. In addition, LY3023414 may inhibit DNA-dependent protein kinase (DNA-PK), thereby inhibiting the ability of tumor cells to repair damaged DNA. DNA-PK is activated upon DNA damage and plays a key role in repairing double-stranded DNA breaks.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 11 investigational indications.
antineoplastic targeting PI3K-AKT-mTOR
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCFLVVUVBJNGT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1386874-06-1 | |
| Record name | Samotolisib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1386874061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-3023414 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAMOTOLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C88817F47Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Samotolisib (LY3023414): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Samotolisib (LY3023414) is a potent, orally bioavailable, small molecule that functions as an ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] Notably, it also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK).[4][5] This dual targeting of critical cellular pathways involved in proliferation, survival, and DNA damage repair underlies its broad antitumor activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects by potently and selectively inhibiting multiple key kinases within the PI3K/AKT/mTOR and DNA damage response pathways.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[6][7] this compound targets several key nodes within this pathway:
-
Class I PI3K Isoforms: this compound inhibits the class I PI3K isoforms (α, β, γ, δ), which are responsible for converting phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This accumulation of PIP3 at the cell membrane is a critical step in the activation of downstream signaling.
-
mTOR Kinase: this compound directly inhibits the kinase activity of mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[5][8]
-
mTORC1 inhibition by this compound leads to the dephosphorylation of its key substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth.
-
mTORC2 inhibition prevents the phosphorylation and full activation of AKT at serine 473, a crucial step for its maximal activity.[8]
-
By simultaneously inhibiting both PI3K and mTOR, this compound effectively shuts down this critical signaling pathway, leading to a cytostatic response characterized by G1 cell-cycle arrest.[6][8]
Inhibition of DNA-Dependent Protein Kinase (DNA-PK)
In addition to its effects on the PI3K/mTOR pathway, this compound is a potent inhibitor of DNA-PK.[4][5] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[2] By inhibiting DNA-PK, this compound impairs the ability of cancer cells to repair DNA damage, which can lead to the accumulation of genomic instability and ultimately, apoptosis. This dual mechanism of action suggests that this compound may be particularly effective in tumors with high levels of DNA damage or in combination with DNA-damaging agents.
Quantitative Data
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize key quantitative data.
| Target | IC50 (nM) | Assay Type | Reference |
| PI3Kα | 6.07 | Biochemical | [5] |
| PI3Kβ | 77.6 | Biochemical | [5] |
| PI3Kγ | 23.8 | Biochemical | [5] |
| PI3Kδ | 38 | Biochemical | [5] |
| mTOR | 165 | Biochemical | [5] |
| DNA-PK | 4.24 | Biochemical | [5] |
| Cellular Target | IC50 (nM) | Cell Line | Reference |
| p-AKT (T308) | 106 | U87 MG | [8] |
| p-AKT (S473) | 94.2 | U87 MG | [8] |
| p-p70S6K (T389) | 10.6 | U87 MG | [8] |
| p-4E-BP1 (T37/46) | 187 | U87 MG | [8] |
| p-S6RP (pS240/244) | 19.1 | U87 MG | [8] |
Table 1: Biochemical and Cellular IC50 Values for this compound.
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Caption: this compound's multi-targeted inhibition of the PI3K/AKT/mTOR pathway.
Experimental Workflow for Assessing this compound's Activity
Caption: A representative experimental workflow for characterizing this compound's activity.
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the mechanism of action of this compound.
Biochemical Kinase Assay
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against purified kinases.
Objective: To determine the IC50 value of this compound for PI3K, mTOR, and DNA-PK.
Materials:
-
Purified recombinant human PI3K, mTOR, and DNA-PK enzymes.
-
Appropriate kinase substrates (e.g., phosphatidylinositol for PI3K).
-
ATP, [γ-32P]ATP or ADP-Glo™ Kinase Assay kit (Promega).
-
This compound (LY3023414).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
96-well or 384-well assay plates.
-
Scintillation counter or luminometer.
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase reaction buffer.
-
In a multi-well plate, add the kinase, substrate, and this compound (or DMSO vehicle control).
-
Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using radiometric detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).
-
Quantify kinase activity:
-
Radiometric Assay: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.
-
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis for Pathway Inhibition
This protocol details the steps to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cancer cells.
Objective: To determine the effect of this compound on the phosphorylation of AKT, S6K, and 4E-BP1.
Materials:
-
Cancer cell lines (e.g., U87 MG).
-
Cell culture media and supplements.
-
This compound (LY3023414).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., rabbit anti-p-AKT(S473), rabbit anti-AKT, rabbit anti-p-S6K(T389), rabbit anti-S6K, etc.).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize phosphoprotein levels to total protein levels.
Cell Viability Assay
This protocol describes how to measure the effect of this compound on the viability and proliferation of cancer cells.
Objective: To determine the anti-proliferative IC50 of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines.
-
Cell culture media and supplements.
-
This compound (LY3023414).
-
96-well opaque-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound or DMSO vehicle.
-
Incubate the cells for a period equivalent to 2-3 cell doublings (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percent viability for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure to determine the effect of this compound on cell cycle distribution.
Objective: To assess if this compound induces cell cycle arrest.
Materials:
-
Cancer cell lines.
-
Cell culture media and supplements.
-
This compound (LY3023414).
-
PBS.
-
70% cold ethanol.
-
Propidium iodide (PI)/RNase staining buffer.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound or DMSO vehicle for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound (LY3023414) is a potent dual inhibitor of the PI3K/mTOR pathway and DNA-PK. Its mechanism of action involves the direct inhibition of these key kinases, leading to the suppression of downstream signaling, G1 cell cycle arrest, and impaired DNA damage repair. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working with this and similar targeted therapies. Further investigation into the synergistic potential of this compound with other anti-cancer agents is warranted based on its multifaceted mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 cohort expansion study of LY3023414, a dual PI3K/mTOR inhibitor, in patients with advanced mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to LY3023414: A Dual PI3K/mTOR Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY3023414, also known as samotolisib, is an orally bioavailable, potent, and selective small-molecule inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR).[1][2][3] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in tumor cell proliferation, survival, metabolism, and motility.[4][5] By targeting both PI3K and mTOR, LY3023414 offers a dual-pronged approach to disrupt this critical cancer-promoting cascade. This technical guide provides a comprehensive overview of LY3023414, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for key assays, aimed at professionals in the field of oncology drug development.
Mechanism of Action: Targeting the PI3K/mTOR Signaling Axis
LY3023414 is an ATP-competitive inhibitor, targeting the kinase domains of class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and mTOR.[1] The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.[6][7]
LY3023414's dual inhibition of both PI3K and mTOR effectively shuts down this signaling cascade at two critical nodes, leading to the inhibition of tumor cell growth and proliferation.[8] In addition to its effects on PI3K and mTOR, LY3023414 has also been shown to inhibit DNA-dependent protein kinase (DNA-PK), an enzyme involved in the repair of DNA double-strand breaks.[1][8] This suggests a potential for synergistic effects when combined with DNA-damaging agents.
Caption: PI3K/mTOR signaling pathway and points of inhibition by LY3023414.
Quantitative Data Summary
In Vitro Potency
The in vitro potency of LY3023414 has been evaluated in various biochemical and cell-based assays.
| Target | Assay Type | IC50 (nmol/L) | Reference |
| PI3K Isoforms | |||
| PI3Kα | Recombinant Enzyme | 2.9 ± 0.4 | [8] |
| PI3Kβ | Recombinant Enzyme | 19.3 ± 2.1 | [8] |
| PI3Kδ | Recombinant Enzyme | 16.6 ± 1.5 | [8] |
| PI3Kγ | Recombinant Enzyme | 3.8 ± 0.5 | [8] |
| mTOR | |||
| mTOR | Recombinant Enzyme | 2.0 ± 0.3 | [8] |
| DNA-PK | |||
| DNA-PK | Recombinant Enzyme | 0.9 ± 0.1 | [8] |
| Cellular Activity | |||
| p-AKT (T308) | U87 MG cells | 106 | [3][8] |
| p-AKT (S473) | U87 MG cells | 94.2 | [8] |
| p-p70S6K (T389) | U87 MG cells | 10.6 | [8] |
| p-4E-BP1 (T37/46) | U87 MG cells | 187 | [8] |
In Vitro Antiproliferative Activity
LY3023414 has demonstrated broad antiproliferative activity across a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| U87 MG | Glioblastoma | < 122 | [8] |
| MCF-7 | Breast Cancer | < 122 | [8] |
| T47D | Breast Cancer | < 122 | [8] |
| MSTO-211H | Mesothelioma | < 122 | [8] |
| NCI-H2052 | Mesothelioma | < 122 | [8] |
In Vivo Pharmacokinetics in Preclinical Models
| Species | Dose | Route | Bioavailability (%) | t1/2 (hours) | Clearance (mL/min/kg) | Vdss (L/kg) | Reference |
| Mouse | 10 mg/kg | IV | - | 1.1 | 22 | 1.9 | [8] |
| Rat | 10 mg/kg | PO | >95 | 2.1 | 22 | 2.5 | [8] |
| Dog | 3 mg/kg | PO | >95 | 2.9 | 10 | 2.1 | [8] |
Clinical Pharmacokinetics in Humans
In a first-in-human Phase 1 study, LY3023414 was readily absorbed following oral administration, with maximum concentrations observed at approximately 1 to 2 hours post-dose. The half-life of LY3023414 is approximately 2 hours, supporting a "quick-on/quick-off" target engagement mechanism.[8]
| Dosing Regimen | Tmax (hours) | t1/2 (hours) | Key Observation | Reference |
| Once-daily (20-450 mg) | ~1-2 | ~2 | Dose-dependent increase in exposure. | |
| Twice-daily (150-250 mg) | ~1-2 | ~2 | ≥90% target inhibition at doses ≥150 mg. | [2] |
Clinical Efficacy and Safety
Clinical trials have evaluated LY3023414 as a monotherapy and in combination with other agents in various advanced cancers.
| Trial Phase | Cancer Type | Dosing | ORR (%) | DCR (%) | Key Adverse Events (Grade ≥3) | Reference |
| Phase 1 | Advanced Solid Tumors | 200 mg BID (RP2D) | - | - | Nausea, fatigue, vomiting, hypophosphatemia, thrombocytopenia, hyperglycemia. | [2] |
| Phase 1b | Advanced Mesothelioma | 200 mg BID | 2.4 (confirmed) | 43 | Fatigue, nausea, decreased appetite, vomiting, diarrhea. | [9][10] |
| Phase 2 | Advanced Endometrial Cancer | 200 mg BID | 16 | 28 | Anemia, hyperglycemia, hypoalbuminemia, hypophosphatemia, decreased lymphocyte count. | [11] |
| Phase 1b | HR+/HER2- Breast Cancer (with Fulvestrant) | 200 mg BID | 1/6 patients (PR) | 56 | Oral mucositis. | [12] |
Experimental Protocols
The following are detailed, representative methodologies for key experiments cited in the evaluation of LY3023414.
In Vitro Kinase Assay (PI3K/mTOR)
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of LY3023414 against PI3K and mTOR.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Substrate: Phosphatidylinositol (PI) or PIP2 for PI3K assays; PHAS-I/4E-BP1 for mTOR assays.
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
LY3023414 stock solution (in DMSO).
-
96-well plates.
-
Phosphocellulose or filter paper.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of LY3023414 in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted LY3023414 or vehicle (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose or filter paper.
-
Wash the paper extensively to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each LY3023414 concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT/MTS)
This protocol outlines a colorimetric assay to assess the antiproliferative effects of LY3023414 on cancer cell lines.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
LY3023414 stock solution (in DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of LY3023414 or vehicle (DMSO) for a duration equivalent to 2-3 cell doublings (e.g., 48-72 hours).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This protocol details the detection of changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with LY3023414.
Materials:
-
Cancer cell lines.
-
LY3023414.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-S6K, anti-total-S6K).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with LY3023414 at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Tumor Xenograft Study
This protocol describes a typical in vivo study to evaluate the antitumor efficacy of LY3023414 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line for implantation.
-
Matrigel (optional).
-
LY3023414 formulation for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject cancer cells (typically 1-10 million cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer LY3023414 or vehicle orally at the desired dose and schedule (e.g., once or twice daily).
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
Visualizations
Experimental Workflow for Preclinical Evaluation
Caption: A streamlined workflow for the preclinical and early clinical evaluation of LY3023414.
Conclusion
LY3023414 is a promising dual PI3K/mTOR inhibitor with a well-characterized mechanism of action and demonstrated preclinical and clinical activity. Its favorable pharmacokinetic profile, characterized by rapid absorption and a short half-life, allows for intermittent target engagement, which may contribute to its manageable safety profile. The data summarized in this technical guide provide a solid foundation for further investigation of LY3023414 in various oncology settings, both as a monotherapy and in combination with other anticancer agents. The detailed experimental protocols offer a practical resource for researchers aiming to evaluate this and similar targeted therapies. As our understanding of the PI3K/mTOR pathway and its role in cancer continues to evolve, molecules like LY3023414 will remain at the forefront of precision oncology.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. biocompare.com [biocompare.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. kumc.edu [kumc.edu]
- 11. nanocellect.com [nanocellect.com]
- 12. In vivo tumor xenograft study [bio-protocol.org]
Samotolisib (LY3023414): A Technical Guide to its Function as a DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samotolisib (also known as LY3023414) is a potent, orally bioavailable small molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[1] Critically, it also demonstrates profound inhibitory activity against DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[2][3] As an ATP-competitive inhibitor, this compound's triple-target profile presents a compelling mechanism for cancer therapy: concurrently disrupting tumor cell proliferation and survival signals while simultaneously compromising the cell's ability to repair DNA damage induced by genotoxic agents.[1][4] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its targets and preventing the phosphorylation of their downstream substrates.[2][4] Its therapeutic potential stems from its ability to simultaneously block three critical nodes in cancer cell signaling and survival.
-
DNA-PK Inhibition: DNA-PK is a serine/threonine kinase that is rapidly recruited to DNA double-strand breaks (DSBs).[5] It is a central component of the NHEJ pathway, the primary mechanism for repairing DSBs throughout the cell cycle. By inhibiting the catalytic subunit of DNA-PK (DNA-PKcs), this compound prevents the repair of these breaks, leading to the accumulation of lethal DNA damage, particularly when combined with radiotherapy or DNA-damaging chemotherapy.[1][6] This sensitizes cancer cells to genotoxic treatments.
-
PI3K/mTOR Inhibition: The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers, driving cell growth, proliferation, and survival.[4] this compound targets class I PI3K isoforms and mTOR (both mTORC1 and mTORC2 complexes), leading to a comprehensive shutdown of this pathway.[3][7] This results in G1 cell-cycle arrest and a broad antiproliferative effect across numerous cancer cell lines.[2][8]
The dual action against both DNA repair and pro-survival signaling pathways suggests that this compound can not only act as a radiosensitizer but also overcome resistance mechanisms that are often dependent on robust PI3K/mTOR signaling.[1][9]
Quantitative Data
The potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize key quantitative metrics.
Table 1: Biochemical Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against purified target kinases.
| Target Kinase | IC50 (nM) | Reference |
| DNA-PK | 4.24 | [3] |
| PI3Kα | 6.07 | [3] |
| PI3Kβ | 77.6 | [3] |
| PI3Kγ | 23.8 | [3] |
| PI3Kδ | 38.0 | [3] |
| mTOR | 165 | [3] |
Table 2: Cellular Pathway Inhibition
This table details the IC50 values for the inhibition of key downstream signaling proteins within the PI3K/mTOR pathway, as measured in the PTEN-deficient U87 MG glioblastoma cell line.[2][10][11][12]
| Phosphorylated Substrate | Upstream Kinase(s) | IC50 (nM) | Reference |
| p-Akt (T308) | PI3K/PDK1 | 106 | [2][3][12] |
| p-Akt (S473) | mTORC2 | 94.2 | [2][3][12] |
| p-p70S6K (T389) | mTORC1 | 10.6 | [2][3][12] |
| p-S6RP (S240/244) | p70S6K | 19.1 | [2][3] |
| p-4E-BP1 (T37/46) | mTORC1 | 187 | [2][3][12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound is crucial for understanding its function. The following diagrams were generated using the Graphviz DOT language.
Caption: DNA-PK's role in the Non-Homologous End Joining (NHEJ) pathway and inhibition by this compound.
Caption: this compound's dual inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for Western Blot analysis of pathway inhibition.
Key Experimental Protocols
The following sections provide detailed methodologies for foundational experiments used to characterize this compound's activity.
Western Blot for Phospho-Protein Analysis
This protocol is used to determine the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with this compound.
-
Cell Culture and Treatment: Plate U87 MG glioblastoma cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution diluted in blocking buffer.[13][14] Use antibodies specific to the phosphorylated targets (e.g., anti-phospho-Akt (Ser473), anti-phospho-p70S6K (Thr389)) and total protein controls (e.g., anti-Akt, anti-p70S6K).[3]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doublings (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01N HCl) to each well to dissolve the formazan crystals.[7][15]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Cell Cycle Analysis via Propidium Iodide Staining
This flow cytometry-based method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Preparation and Treatment: Culture and treat cells with this compound as described for the Western blot protocol.
-
Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Centrifuge the cell suspension at 300-500 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[5][16][17] Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).[5]
-
Washing: Centrifuge the fixed cells (a higher speed may be required) and wash twice with cold PBS.[5]
-
RNA Digestion: Resuspend the cell pellet in a PBS-based solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.[5]
-
DNA Staining: Add propidium iodide (PI) staining solution (e.g., 50 µg/mL final concentration) to the cells.[16] Incubate for 15-30 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission signal in the appropriate channel (e.g., >610 nm). Collect data for at least 10,000 single-cell events.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 U87 MG cells) in a solution like Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).[18]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[18]
-
Drug Administration: Administer this compound orally (p.o.) via gavage, typically twice daily (BID), at specified doses (e.g., 3, 6, or 10 mg/kg).[10][19] The control group receives the vehicle solution on the same schedule.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the overall health and behavior of the animals.
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.[10] Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot).
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the mean tumor volume of the treated groups to the vehicle control group.
Clinical Significance and Future Directions
This compound has been evaluated in multiple Phase I and II clinical trials for various malignancies, including advanced solid tumors, non-Hodgkin lymphoma, and metastatic castration-resistant prostate cancer.[4][20][21] Clinical studies have explored dosages of 150 mg and 200 mg twice daily.[20][22] The combination of this compound with other targeted therapies, such as the androgen receptor antagonist enzalutamide, has shown tolerable side effects and improved progression-free survival in specific patient populations.[20][22]
The unique ability of this compound to inhibit both the primary engine of cancer cell proliferation (PI3K/mTOR) and a critical DNA repair pathway (DNA-PK/NHEJ) makes it a promising agent, particularly in combination with radiotherapy and other DNA-damaging drugs. Further research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from its triple-inhibitor mechanism and on optimizing combination strategies to maximize therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot analysis [bio-protocol.org]
- 4. Phase II Study of this compound in Children and Young Adults with Tumors Harboring PI3K / mTOR Pathway Genetic Alterations: Arm D of the NCI-COG Pediatric MATCH Trial (APEC1621) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. merckmillipore.com [merckmillipore.com]
- 7. goldbio.com [goldbio.com]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound | mTOR | Autophagy | PI3K | DNA-PK | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 15. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Facebook [cancer.gov]
- 22. Phase Ib/II Study of Enzalutamide with this compound (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Samotolisib: A Technical Guide to Target Selectivity and Kinase Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samotolisib (LY3023414) is a potent, orally bioavailable small molecule inhibitor targeting key nodes in cellular signaling pathways frequently dysregulated in cancer.[1][2] As an ATP-competitive inhibitor, its primary mechanism of action involves the dual inhibition of Class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR), placing it within the critical PI3K/AKT/mTOR signaling pathway.[1][2][3] Furthermore, this compound has demonstrated inhibitory activity against DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA damage response.[3][4][5] This multi-targeted profile suggests its potential for broad anti-neoplastic activity, and it has been investigated in numerous clinical trials for various malignancies.[1][6][7] This technical guide provides an in-depth overview of this compound's target selectivity, kinase inhibition profile, and the experimental methodologies used for its characterization.
Target Selectivity and Kinase Inhibition Profile
This compound exhibits a distinct kinase inhibition profile, with potent activity against Class I PI3K isoforms, mTOR, and DNA-PK. The half-maximal inhibitory concentrations (IC50) have been determined through various biochemical assays, providing a quantitative measure of its potency against a panel of kinases.
Biochemical Kinase Inhibition
The kinase selectivity of this compound has been extensively profiled against a large panel of kinases. The IC50 values for the primary targets are summarized in the table below.
| Target | IC50 (nM) |
| PI3Kα | 6.07 |
| PI3Kβ | 77.6 |
| PI3Kδ | 38 |
| PI3Kγ | 23.8 |
| mTOR | 165 |
| DNA-PK | 4.24 |
| Table 1: this compound Biochemical IC50 Values for Primary Targets. Data compiled from multiple sources.[3][8] |
Cellular Target Inhibition and Antiproliferative Activity
The inhibitory activity of this compound on the PI3K/AKT/mTOR signaling pathway has been confirmed in cellular assays, primarily using the PTEN-deficient U87 MG glioblastoma cell line, which exhibits a constitutively active pathway.[3][9] The IC50 values for the inhibition of phosphorylation of key downstream effectors are detailed below.
| Phosphorylated Target | Cellular IC50 (nM) | Downstream of |
| pAKT (T308) | 106 | PI3K |
| pAKT (S473) | 94.2 | mTORC2 |
| p-p70S6K (T389) | 10.6 | mTORC1 |
| p-4E-BP1 (T37/46) | 187 | mTORC1 |
| pS6RP (pS240/244) | 19.1 | p70S6K |
| Table 2: this compound Cellular IC50 Values for Pathway Inhibition in U87 MG Cells. These data demonstrate target engagement along the entire PI3K/AKT/mTOR pathway.[3][5][9] |
This compound has demonstrated broad antiproliferative activity across a panel of cancer cell lines, leading to G1 cell-cycle arrest.[3][9]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by this compound.
Caption: Experimental workflow for characterizing this compound's activity.
Detailed Experimental Methodologies
The characterization of this compound's kinase profile and cellular activity relies on a suite of standardized biochemical and cell-based assays. Below are detailed descriptions of the key experimental protocols.
Biochemical Kinase Assays (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a purified kinase.
Principle: These assays typically measure the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of product formed is inversely proportional to the inhibitory activity of the compound. ATP-competitive inhibition is a common mechanism.
Generalized Protocol (e.g., ADP-Glo™ Kinase Assay):
-
Reaction Setup: A reaction mixture is prepared in a multi-well plate containing the purified kinase, a specific substrate (e.g., a peptide or lipid), and a kinase buffer (typically containing HEPES, MgCl2, and BSA).
-
Inhibitor Addition: this compound is serially diluted and added to the reaction wells. Control wells contain the vehicle (e.g., DMSO).
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Detection:
-
An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
A "Kinase Detection Reagent" is then added to convert the ADP generated by the kinase reaction into ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability/Antiproliferation Assay (CellTiter-Glo®)
Objective: To measure the effect of this compound on the proliferation of cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
Generalized Protocol:
-
Cell Seeding: Cancer cells (e.g., U87 MG) are seeded into 96- or 384-well opaque-walled plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a period equivalent to two to three cell doublings (typically 48-72 hours).
-
Reagent Addition: The plate and its contents are equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
Incubation and Lysis: The contents are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: The luminescence is recorded using a luminometer.
-
Data Analysis: The IC50 values are determined by normalizing the data to untreated controls and fitting to a dose-response curve.
Cellular Phosphoprotein Analysis (Meso Scale Discovery - MSD)
Objective: To quantify the phosphorylation status of specific proteins within the PI3K/AKT/mTOR pathway in response to this compound treatment.
Principle: The MSD platform utilizes a multiplex electrochemiluminescence immunoassay. Capture antibodies for different phosphoproteins are patterned on distinct spots within a single well of a multi-well plate.
Generalized Protocol:
-
Cell Treatment and Lysis: Cells are treated with this compound for a specified time. Following treatment, the cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysate is determined.
-
Assay Plate Preparation: The MSD multi-spot plates are blocked to prevent non-specific binding.
-
Sample Incubation: The cell lysates are added to the wells and incubated, allowing the target phosphoproteins to bind to the capture antibodies.
-
Detection Antibody Incubation: After washing, a solution containing SULFO-TAG™ conjugated detection antibodies (which recognize a different epitope on the target protein) is added to each well and incubated.
-
Signal Generation and Reading: After a final wash, MSD Read Buffer is added to the wells. An electric current is applied to the plate, causing the SULFO-TAG™ labels to emit light. The intensity of the emitted light is measured by an MSD instrument.
-
Data Analysis: The light intensity is proportional to the amount of phosphoprotein in the sample. The data is normalized to total protein concentration, and the IC50 for the inhibition of phosphorylation is calculated.
Conclusion
This compound is a potent dual inhibitor of the PI3K/mTOR pathway with additional activity against DNA-PK. Its target selectivity and cellular effects have been thoroughly characterized using a range of robust biochemical and cell-based assays. The quantitative data on its inhibitory profile, combined with a detailed understanding of the experimental methodologies employed, provide a solid foundation for its continued investigation and development as a potential anti-cancer therapeutic. The multi-targeted nature of this compound underscores the complexity of cancer cell signaling and highlights the potential of concurrently inhibiting multiple key pathways to achieve therapeutic benefit.
References
- 1. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. ch.promega.com [ch.promega.com]
- 5. promega.de [promega.de]
- 6. scribd.com [scribd.com]
- 7. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Preclinical Research on Samotolisib (LY3023414): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samotolisib (LY3023414) is an orally bioavailable, ATP-competitive small molecule inhibitor targeting Class I phosphoinositide 3-kinase (PI3K) isoforms, mammalian target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK).[1][2][3] Preclinical studies have demonstrated its potent and broad anti-proliferative activity across a range of cancer cell lines and in vivo tumor models. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative in vitro and in vivo activity, and detailed experimental methodologies. The information is intended to serve as a resource for researchers and professionals involved in the development of targeted cancer therapies.
Mechanism of Action
This compound exerts its anti-tumor effects by dually inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[4][5] It also targets DNA-PK, a key enzyme in the DNA damage repair process.[3][6] By inhibiting PI3K and mTOR, this compound blocks the phosphorylation of key downstream effectors, leading to G1 cell-cycle arrest and induction of apoptosis.[1][2][4] The inhibition of DNA-PK may enhance the efficacy of DNA-damaging agents and contribute to the overall anti-neoplastic activity of the compound.[3][6]
Signaling Pathway
The following diagram illustrates the points of inhibition of this compound within the PI3K/AKT/mTOR signaling cascade.
Quantitative In Vitro Activity
This compound has been shown to potently inhibit PI3K isoforms, mTOR, and DNA-PK in biochemical assays. Its activity has also been characterized in cell-based assays, demonstrating inhibition of downstream signaling and cell proliferation.
Table 1: Biochemical IC50 Values
| Target | IC50 (nM) |
| PI3Kα | 6.07[7] |
| PI3Kβ | 77.6[7] |
| PI3Kδ | 38[7] |
| PI3Kγ | 23.8[7] |
| mTOR | 165[7] |
| DNA-PK | 4.24[7] |
Table 2: Cell-Based IC50 Values (U87 MG Glioblastoma Cells)
| Phosphorylated Target | IC50 (nM) |
| p-AKT (T308) | 106[1][2][5][7][8] |
| p-AKT (S473) | 94.2[1][2][5][7][8] |
| p-p70S6K (T389) | 10.6[1][2][5][7][8] |
| p-4E-BP1 (T37/46) | 187[1][2][5][7][8] |
| p-S6RP (S240/244) | 19.1[1][2][8] |
Table 3: Anti-proliferative Activity
| Cell Line Panel | Activity |
| 32 human cancer cell lines | IC50 values below 122 nM in 50% of the cell lines tested.[7][8] |
Quantitative In Vivo Activity
In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of this compound.
Table 4: In Vivo Efficacy in Xenograft Models
| Model | Dosing | Outcome |
| U87 MG (PTEN-deleted) | 3, 6, or 10 mg/kg twice daily (p.o.) for 28 days | Dose-responsive tumor growth inhibition.[7][8] |
| 786-O (PTEN truncation) | Not specified | Similar tumor growth inhibition to U87 MG model.[7][8] |
| NCI-H1975 (activating PI3Kα mutation) | Not specified | Similar tumor growth inhibition to U87 MG model.[7][8] |
| Eμ-myc mutant PI3Kα-driven leukemia | Not specified | Similar tumor growth inhibition to U87 MG model.[7][8] |
| MDA-MB-231 (TNBC) | Not specified | Inhibition of primary tumor growth.[9][10][11] |
Pharmacokinetics and Pharmacodynamics:
-
Target Inhibition: Dose-dependent dephosphorylation of downstream substrates (AKT, S6K, S6RP, 4E-BP1) for 4 to 6 hours.[1][2][4] Intermittent target inhibition has been shown to be sufficient for anti-tumor activity.[2][4]
Experimental Protocols
This section details the methodologies for key preclinical experiments conducted with this compound.
Cell-Based Assays for Pathway Inhibition
-
Cell Line: PTEN-deficient U87 MG glioblastoma cells are commonly used.[1][2][5][7][8]
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period.
-
Lysis: Cells are lysed to extract proteins.
-
Detection: Phosphorylation status of target proteins (AKT, p70S6K, 4E-BP1, S6RP) is assessed using Western blotting or multiplex ELISA-based methods.[1][8]
-
Analysis: IC50 values are calculated based on the dose-response curves of target phosphorylation inhibition.
Cell Viability/Anti-proliferative Assay
-
Cell Lines: A panel of human cancer cell lines is used.[7][8]
-
Seeding: Cells are seeded in 96-well plates.
-
Treatment: After allowing cells to attach, they are treated with a range of this compound concentrations for a period equivalent to 2-3 cell doublings.[8]
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®.[8]
-
Analysis: IC50 values for cell growth inhibition are determined from the dose-response curves.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells (e.g., U87 MG) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³).[8]
-
Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally (p.o.) at specified doses and schedules.[2][7][8]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: For target inhibition studies, tumors are harvested at various time points after a single dose of this compound.[8] Tumor lysates are then analyzed for the phosphorylation status of downstream targets.[8]
-
Efficacy Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines a typical workflow for an in vivo xenograft study with this compound.
Conclusion
The preclinical data for this compound (LY3023414) strongly support its mechanism of action as a potent dual inhibitor of the PI3K/mTOR pathway and DNA-PK. It demonstrates significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo across various cancer models with dysregulated PI3K signaling. The favorable pharmacokinetic profile, characterized by high oral bioavailability and a short half-life enabling intermittent but effective target modulation, positions this compound as a promising candidate for clinical development. The experimental methodologies outlined in this guide provide a framework for further preclinical investigation and evaluation of this and similar targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and this compound (LY3023414), a Dual PI3K/mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
The Dual PI3K/mTOR Inhibitor Samotolisib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samotolisib (LY3023414) is a potent, orally bioavailable small molecule that dually targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer. Furthermore, it possesses inhibitory activity against DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA damage repair pathway. This technical guide provides an in-depth review of the preclinical and clinical pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows to support further research and development.
Introduction
The PI3K/AKT/mTOR signaling cascade is a critical regulator of numerous cellular processes, including proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound is a dual inhibitor that targets both PI3K and mTOR, potentially offering a more comprehensive blockade of this pathway than agents targeting a single kinase. Additionally, its inhibition of DNA-PK suggests a potential role in sensitizing tumors to DNA-damaging agents. This document synthesizes the available data on the pharmacokinetic and pharmacodynamic profile of this compound.
Pharmacodynamics
This compound exerts its anti-neoplastic effects through the potent and selective inhibition of class I PI3K isoforms, mTOR, and DNA-PK.[1][2]
Mechanism of Action
This compound is an ATP-competitive inhibitor of the class I PI3K isoforms, mTOR, and DNA-PK.[2][3] By blocking the activity of PI3K and mTOR, this compound disrupts downstream signaling, leading to the inhibition of cell growth, proliferation, and survival.[3][4] Its inhibitory action on DNA-PK may impair the ability of cancer cells to repair DNA damage, potentially enhancing the efficacy of radiotherapy and certain chemotherapies.[4]
In Vitro Potency
This compound has been shown to potently inhibit various kinases and downstream signaling proteins in biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| PI3Kα | 6.07 | Biochemical |
| PI3Kβ | 77.6 | Biochemical |
| PI3Kδ | 38 | Biochemical |
| PI3Kγ | 23.8 | Biochemical |
| DNA-PK | 4.24 | Biochemical |
| mTOR | 165 | Biochemical |
| pAkt (T308) | 106 | Cell-based (U87 MG) |
| pAkt (S473) | 94.2 | Cell-based (U87 MG) |
| p-p70S6K (T389) | 10.6 | Cell-based (U87 MG) |
| p-4E-BP1 (T37/46) | 187 | Cell-based (U87 MG) |
| p-S6RP (pS240/244) | 19.1 | Cell-based (U87 MG) |
| Data sourced from[1][2][5] |
Signaling Pathway Inhibition
This compound effectively blocks the PI3K/AKT/mTOR signaling pathway, as demonstrated by the inhibition of phosphorylation of key downstream effectors.
In Vivo Anti-Tumor Activity
This compound has demonstrated dose-responsive tumor growth inhibition in various preclinical xenograft models with activating mutations in the PI3K/AKT/mTOR pathway.[1][2]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Genetic Alteration | Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition |
| U87 MG | PTEN-deleted | 3, 6, 10 | Dose-responsive |
| 786-O | PTEN truncation | Not specified | Similar to U87 MG |
| NCI-H1975 | Activating PI3Kα mutation | Not specified | Similar to U87 MG |
| Eμ-myc | Transgenic mutant PI3Kα | Not specified | Similar to U87 MG |
| Data sourced from[1][2] |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including oral bioavailability.
Preclinical Pharmacokinetics
In vivo studies in mice have shown that this compound has high bioavailability and a half-life of approximately 2 hours.[3][5] This pharmacokinetic profile supports twice-daily dosing regimens used in preclinical efficacy studies.
Clinical Pharmacokinetics
Pharmacokinetic parameters of this compound have been evaluated in a Phase Ib/II study in patients with metastatic castration-resistant prostate cancer.[6]
Table 3: Clinical Pharmacokinetic Parameters of this compound (200 mg BID)
| Parameter | Single Agent | In Combination with Enzalutamide |
| AUC (ng·h/mL) | 3,230 (59%) | 1,820 (56%) |
| Cmax (ng/mL) | 1,020 (55%) | 541 (68%) |
| t1/2 (hours) | 1.72 (27%) | 2.07 (35%) |
| Data are presented as mean (% coefficient of variation). Data sourced from[6] |
The co-administration of this compound with enzalutamide resulted in a 35% decrease in this compound exposure (AUC).[6] Despite this interaction, the mean exposures remained within the targeted efficacious range.[6]
Experimental Protocols
In Vitro Kinase and Cell-Based Assays
Objective: To determine the IC50 values of this compound against target kinases and downstream signaling proteins.
Methodology:
-
Biochemical Assays: The inhibitory activity of this compound against PI3K isoforms, DNA-PK, and mTOR was determined using purified enzymes and appropriate substrates in a biochemical assay format.
-
Cell-Based Assays: The PTEN-deficient U87 MG glioblastoma cell line was used to assess the inhibition of the PI3K/mTOR pathway.[1][3] Cells were treated with varying concentrations of this compound. Following treatment, cell lysates were analyzed for the phosphorylation status of Akt, p70S6K, 4E-BP1, and S6RP using methods such as Western blotting or ELISA-based assays.[1] IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
Methodology:
-
Animal Models: Athymic nude mice were used for the study.[1]
-
Tumor Implantation: Human cancer cells (e.g., U87 MG) were implanted subcutaneously into the mice.[1]
-
Treatment: Once tumors reached a volume of 150-200 mm³, mice were randomized into treatment and vehicle control groups.[1] this compound was formulated in 1% HEC in distilled water containing 0.25% polysorbate 80 and 0.05% Dow-Corning Antifoam 1510-US and administered by oral gavage.[1]
-
Efficacy Assessment: Tumor volumes were measured regularly (e.g., twice weekly) to assess the anti-tumor activity of this compound.[1]
-
Pharmacodynamic Assessment: For target inhibition studies, tumors were harvested at various time points after a single dose of this compound, flash-frozen, and lysed.[1] The levels of phosphorylated proteins in the PI3K/mTOR pathway were analyzed using MSD-ELISA multiplex method.[1]
Clinical Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in patients with advanced cancer.
Methodology:
-
Study Design: A Phase Ib/II, open-label, dose-escalation and expansion study (NCT02407054) was conducted in patients with metastatic castration-resistant prostate cancer.[6]
-
Dosing: Patients received this compound orally at a dose of 200 mg twice daily.[6][7]
-
Pharmacokinetic Sampling: Blood samples were collected at pre-defined time points after drug administration to determine the plasma concentrations of this compound.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated analytical method.
-
Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, and t1/2 were calculated using non-compartmental analysis.
Conclusion
This compound is a potent dual inhibitor of the PI3K/mTOR pathway with additional activity against DNA-PK. It demonstrates significant in vitro and in vivo anti-tumor activity in preclinical models harboring alterations in the PI3K pathway. The clinical pharmacokinetic profile of this compound supports its oral administration and provides a basis for dose selection in clinical trials. The data summarized in this technical guide provide a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, which can inform its continued development as a potential cancer therapeutic.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase Ib/II Study of Enzalutamide with this compound (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase Ib/II Study of Enzalutamide with this compound (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Samotolisib's Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Samotolisib Induces G1 Cell Cycle Arrest by Targeting the PI3K/mTOR Pathway
This compound (also known as LY3023414) is a potent, orally bioavailable, ATP-competitive inhibitor of class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in a wide range of human cancers.[2][5][6] By dually targeting PI3K and mTOR, this compound effectively disrupts this signaling cascade, leading to a cytostatic response characterized by a robust arrest of the cell cycle in the G1 phase.[1][2] This blockade of cell cycle progression is a key mechanism behind its broad antiproliferative activity observed in numerous cancer cell lines.[1][2]
Quantitative Analysis of Cell Cycle Distribution
The primary effect of this compound on cell cycle progression is the accumulation of cells in the G1 phase. This has been demonstrated through flow cytometry analysis in various cancer cell lines. The table below summarizes the inhibitory concentrations of this compound on key components of the PI3K/AKT/mTOR pathway, which is the upstream signaling cascade that governs the G1 to S phase transition.
| Target Protein | Phosphorylation Site | Cell Line | IC50 (nM) | Reference |
| PI3Kα | - | Biochemical Assay | 6.07 | [7] |
| PI3Kβ | - | Biochemical Assay | 77.6 | [7] |
| PI3Kδ | - | Biochemical Assay | 38 | [7] |
| PI3Kγ | - | Biochemical Assay | 23.8 | [7] |
| mTOR | - | Biochemical Assay | 165 | [7] |
| DNA-PK | - | Biochemical Assay | 4.24 | [7] |
| p-AKT | T308 | U87 MG Glioblastoma | 106 | [4] |
| p-AKT | S473 | U87 MG Glioblastoma | 94.2 | [4] |
| p-p70S6K | T389 | U87 MG Glioblastoma | 10.6 | [4] |
| p-4E-BP1 | T37/46 | U87 MG Glioblastoma | 187 | [4] |
| p-S6RP | S240/244 | U87 MG Glioblastoma | 19.1 | [4] |
IC50 values represent the concentration of this compound required to inhibit 50% of the activity of the target protein.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on the G1/S Transition
The G1 phase of the cell cycle is controlled by a complex interplay of proteins, including cyclins and cyclin-dependent kinases (CDKs). The PI3K/AKT/mTOR pathway plays a pivotal role in promoting entry into the S phase by positively regulating the expression and activity of G1-phase cyclins and CDKs. This compound's inhibition of this pathway disrupts the normal progression of the cell cycle.
Caption: this compound inhibits PI3K and mTOR, preventing Cyclin D synthesis and subsequent Rb phosphorylation, leading to G1 arrest.
Experimental Workflow for Cell Cycle Analysis
Flow cytometry is a standard technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.
Caption: Workflow for analyzing this compound's effect on cell cycle distribution using flow cytometry.
Detailed Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., U87 MG)
-
Complete cell culture medium
-
This compound (LY3023414)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to attach overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 500 µL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Western Blot Analysis of G1/S Transition Proteins
This protocol is for assessing the impact of this compound on the protein levels and phosphorylation status of key regulators of the G1/S transition.
Materials:
-
Cancer cell line of interest
-
This compound (LY3023414)
-
Vehicle control (e.g., DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-Rb, anti-phospho-Rb (Ser780/Ser807/811), anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentrations of all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Conclusion
This compound's targeted inhibition of the PI3K/mTOR pathway provides a clear mechanism for its observed antiproliferative effects. The induction of G1 cell cycle arrest is a direct consequence of this inhibition, preventing cancer cells from progressing to the DNA synthesis (S) phase. The protocols and data presented in this guide offer a framework for researchers to further investigate and leverage the cell cycle-modulating properties of this compound in the context of cancer drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Samotolisib In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samotolisib (also known as LY3023414) is a potent and selective oral inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms, mammalian target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various human cancers, making it a key target for therapeutic intervention.[2][3][4] this compound exerts its anti-neoplastic activity by competitively inhibiting the ATP-binding site of these kinases, leading to the suppression of downstream signaling, cell cycle arrest, and induction of apoptosis in tumor cells with an activated PI3K/AKT/mTOR pathway.[2]
These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound. The included assays are designed to assess its impact on cell viability, its ability to induce apoptosis, and its effect on key signaling proteins within the PI3K/AKT/mTOR pathway.
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
This compound dually targets PI3K and mTOR, two key nodes in this signaling cascade. The following diagram illustrates the pathway and the points of inhibition by this compound.
Caption: PI3K/AKT/mTOR pathway showing this compound's inhibitory action.
Quantitative Data: In Vitro Inhibitory Activity of this compound
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound against various kinases and its effect on the phosphorylation of downstream signaling proteins in cell-based assays.
Table 1: Biochemical IC50 Values for Kinase Inhibition
| Target Kinase | IC50 (nM) |
| PI3Kα | 6.07 |
| PI3Kβ | 77.6 |
| PI3Kδ | 38 |
| PI3Kγ | 23.8 |
| DNA-PK | 4.24 |
| mTOR | 165 |
Data sourced from MedChemExpress.[1][5]
Table 2: Cellular IC50 Values for Inhibition of Phosphorylation in U87 MG Cells
| Phosphorylated Target | Position | Upstream Kinase | IC50 (nM) |
| p-AKT | T308 | PI3K | 106 |
| p-AKT | S473 | mTORC2 | 94.2 |
| p-p70S6K | T389 | mTORC1 | 10.6 |
| p-4E-BP1 | T37/46 | mTORC1 | 187 |
| p-S6RP | S240/244 | p70S6K | 19.1 |
Data sourced from MedChemExpress and Selleck Chemicals.[1][5]
Experimental Protocols
The following is a general workflow for in vitro cell-based assays with this compound.
Caption: General workflow for this compound in vitro cell-based assays.
Protocol 1: Cell Viability Assay (Luminescent ATP Assay)
This protocol is adapted for a 96-well plate format using a commercially available luminescent cell viability assay kit, such as CellTiter-Glo®.[6][7][8]
Materials:
-
Cancer cell line of interest (e.g., U87 MG glioblastoma cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Return the plate to the incubator for the desired time period (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6][7]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability (%) against the logarithm of this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blotting for PI3K/AKT/mTOR Pathway Inhibition
This protocol describes the detection of phosphorylated AKT (p-AKT) and phosphorylated p70S6K (p-p70S6K) as markers of this compound target engagement.
Materials:
-
Cancer cell line (e.g., U87 MG)
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-p-AKT (Ser473), rabbit anti-total AKT, rabbit anti-p-p70S6K (Thr389), rabbit anti-total p70S6K, and a loading control (e.g., mouse anti-GAPDH).
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.
-
Compare the levels of phosphorylated proteins in this compound-treated samples to the vehicle control.
-
Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.[10][11][12][13]
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 2 µM) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[12]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late) for each treatment condition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 7. ch.promega.com [ch.promega.com]
- 8. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Determining the Working Concentration of Samotolisib for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Samotolisib (also known as LY3023414) is a potent and orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] It competitively inhibits ATP binding to class I PI3K isoforms, mTOR complex 1 (mTORC1), mTOR complex 2 (mTORC2), and DNA-dependent protein kinase (DNA-PK).[3][4][5][6] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and motility.[1][2] Its upregulation is a common feature in many types of cancer, making it a key target for therapeutic intervention.[1] By inhibiting multiple key nodes in this pathway, this compound can effectively block downstream signaling, leading to G1 cell-cycle arrest and broad antiproliferative activity in cancer cells.[3][4]
Determining the optimal working concentration is a critical first step in pre-clinical in vitro studies. This document provides detailed protocols to establish the effective dose range of this compound in cultured cells by assessing its impact on cell viability and its ability to modulate its intended molecular targets within the PI3K/AKT/mTOR pathway.
Signaling Pathway and Experimental Workflow
To understand the mechanism of this compound and the experimental approach to determine its working concentration, the following diagrams illustrate the targeted signaling pathway and the general experimental workflow.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by this compound.
Caption: Workflow for determining the working concentration of this compound.
Quantitative Data Summary
This compound has shown potent activity across various cell lines, particularly those with an activated PI3K/AKT/mTOR pathway. The half-maximal inhibitory concentrations (IC50) for key pathway components have been established in cell-based assays, providing a valuable reference for designing dose-response experiments.
| Target Protein Phosphorylation | Cell Line | IC50 (nM) |
| p-Akt (T308) | U87 MG | 106 |
| p-Akt (S473) | U87 MG | 94.2 |
| p-p70S6K (T389) | U87 MG | 10.6 |
| p-4E-BP1 (T37/46) | U87 MG | 187 |
| p-S6RP (S240/244) | U87 MG | 19.1 |
| Data derived from studies on the PTEN-deficient U87 MG glioblastoma cell line.[3][4][5][7] |
In broader cancer cell line screenings, this compound demonstrated potent single-agent activity with IC50 values for cell proliferation below 122 nM in half of the 32 cell lines tested.[5][7] This suggests that a starting concentration range for viability assays could span from low nanomolar to high nanomolar/low micromolar (e.g., 1 nM to 10 µM).
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (e.g., MedChemExpress HY-12513)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, prepare a high-concentration stock solution, for example, 10 mM this compound in DMSO.[7]
-
Briefly vortex and/or sonicate if needed to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term use.
Cell Viability / Proliferation Assay
This protocol is to determine the IC50 of this compound on cell proliferation using a luminescent-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[5][7]
Materials:
-
Selected cancer cell line (e.g., U87 MG, or other lines with known PI3K pathway activation)
-
Complete cell culture medium
-
96-well clear-bottom, white-walled plates
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, 3-fold dilution series starting from 10 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. Include a "vehicle control" with DMSO only.
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective this compound concentrations.
-
-
Incubation:
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the IC50 value.
-
Western Blot for Pathway Modulation
This protocol verifies that this compound inhibits the phosphorylation of key downstream targets in the PI3K/AKT/mTOR pathway.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., p-Akt S473, total Akt, p-p70S6K T389, total p70S6K, p-S6, total S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 2-6 hours) to observe direct effects on signaling.
-
Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[8][9][10]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.[11]
-
Strip and re-probe the membrane for total protein and loading controls (e.g., total Akt, β-actin) to confirm equal loading and specific inhibition of phosphorylation.
-
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Distinguish cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell seeding density, drug incubation times, and antibody concentrations for their specific cell lines and experimental setup. Always refer to the manufacturer's datasheets for specific reagents.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. This compound | C23H26N4O3 | CID 57519748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase Ib/II Study of Enzalutamide with this compound (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. origene.com [origene.com]
- 11. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Application Notes and Protocols: Detecting p-AKT Inhibition by Samotolisib Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for performing a Western blot to detect the phosphorylation of AKT at serine 473 (p-AKT Ser473) in cultured cells following treatment with Samotolisib, a potent PI3K/mTOR dual inhibitor.[1] The protocol outlines critical steps from cell culture and lysis to antibody incubation and signal detection, with a focus on preserving the phosphorylation status of the target protein. Additionally, this guide includes a template for data presentation and visual diagrams of the signaling pathway and experimental workflow to aid in experimental design and data interpretation.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention.[2][3] AKT, also known as protein kinase B (PKB), is a key serine/threonine kinase in this pathway. Its activation involves phosphorylation at two key sites: threonine 308 (Thr308) by PDK1 and serine 473 (Ser473) by mTORC2.[4]
This compound is a potent, orally bioavailable dual inhibitor of PI3K and mTOR kinases.[1] It effectively suppresses the phosphorylation of AKT at Ser473, a key biomarker for pathway inhibition.[1] Western blotting is a widely used and robust technique to qualitatively and semi-quantitatively measure the levels of specific proteins, including their phosphorylated forms, in complex biological samples.[5] This application note provides a comprehensive protocol for utilizing Western blot to assess the efficacy of this compound in inhibiting AKT phosphorylation.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for Western blot analysis of p-AKT.
Experimental Protocol
This protocol is optimized for the detection of phosphorylated AKT. It is crucial to work quickly and keep samples on ice to prevent dephosphorylation by endogenous phosphatases.[6][7]
Materials and Reagents
-
Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), and cell culture plates.
-
This compound: Prepare stock solutions in DMSO and dilute to final concentrations in culture medium.
-
Lysis Buffer: RIPA buffer or a similar lysis buffer is recommended for its ability to solubilize membranes.[6][8] Supplement with protease and phosphatase inhibitor cocktails immediately before use.[6][9]
-
Modified RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with protease and phosphatase inhibitors.[10]
-
-
Protein Quantification: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).[11][12]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins that can increase background.[6][13]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).[11]
Procedure
-
Cell Culture and Treatment: a. Plate cells at a suitable density and allow them to adhere overnight. b. Serum-starve the cells for 4-6 hours if necessary to reduce basal p-AKT levels.[13] c. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time period. Include a positive control (e.g., stimulation with a growth factor like insulin or PDGF) to ensure the pathway can be activated.[4][14]
-
Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS. b. Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[6][7] c. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: a. To a calculated volume of lysate, add an equal volume of 2x Laemmli sample buffer. b. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[12]
-
SDS-PAGE: a. Load equal amounts of protein (e.g., 20-50 µg) per lane of a polyacrylamide gel. b. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11] b. Incubate the membrane with the primary anti-p-AKT (Ser473) antibody at the recommended dilution (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.[9][11] c. Wash the membrane three times for 5 minutes each with TBST.[11] d. Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution (e.g., 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.[11] e. Wash the membrane three times for 5 minutes each with TBST.
-
Signal Detection: a. Prepare the ECL detection reagent according to the manufacturer's protocol. b. Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for normalization): a. To normalize the p-AKT signal, the membrane can be stripped and re-probed for total AKT or a loading control. b. Incubate the membrane in a stripping buffer. c. Wash the membrane thoroughly and repeat the immunoblotting procedure starting from the blocking step with the antibody for total AKT or the loading control.
Data Presentation and Analysis
Quantitative analysis of Western blot data is crucial for objective interpretation.[15] Densitometry analysis can be performed using software like ImageJ to measure the intensity of the bands.[16] The p-AKT signal should be normalized to the total AKT signal to account for any variations in AKT protein levels. Subsequently, this ratio can be normalized to a loading control to correct for differences in protein loading.
Table 1: Densitometry Analysis of p-AKT and Total AKT Levels
| Treatment Group | p-AKT (Ser473) Intensity | Total AKT Intensity | p-AKT / Total AKT Ratio | Fold Change vs. Control |
| Vehicle Control | 125,000 | 130,000 | 0.96 | 1.00 |
| This compound (10 nM) | 85,000 | 128,000 | 0.66 | 0.69 |
| This compound (50 nM) | 42,000 | 131,000 | 0.32 | 0.33 |
| This compound (100 nM) | 15,000 | 129,000 | 0.12 | 0.12 |
| Positive Control | 250,000 | 132,000 | 1.89 | 1.97 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and semi-quantitative analysis of p-AKT (Ser473) levels by Western blot following treatment with the PI3K/mTOR inhibitor, this compound. Adherence to this protocol, particularly the steps aimed at preserving protein phosphorylation, will enable researchers to reliably assess the inhibitory activity of this compound on the PI3K/AKT signaling pathway. The inclusion of structured data presentation and visual diagrams of the pathway and workflow serves to facilitate experimental planning, execution, and interpretation for professionals in research and drug development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities [mdpi.com]
- 4. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stratech.co.uk [stratech.co.uk]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. signagen.com [signagen.com]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. sinobiological.com [sinobiological.com]
Application Notes and Protocols for Using Samotolisib in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samotolisib (also known as LY3023414) is a potent and orally bioavailable small molecule inhibitor that demonstrates dual targeting of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] It also exhibits inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][3] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making it a key target for therapeutic intervention.[2] this compound competitively inhibits the ATP-binding site of class I PI3K isoforms and mTOR, leading to the suppression of downstream signaling and subsequent G1 cell-cycle arrest, which results in broad antiproliferative activity.[1][4]
These application notes provide detailed protocols for utilizing this compound in cell proliferation assays, a fundamental methodology for assessing the cytostatic or cytotoxic effects of this compound on cancer cells.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
This compound exerts its anti-proliferative effects by concurrently inhibiting PI3K and mTOR, two key kinases in a pro-survival signaling pathway. This dual inhibition is advantageous as it can circumvent the feedback loops that may arise when targeting only a single node in the pathway.
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated potent activity against various components of the PI3K/Akt/mTOR pathway and has shown significant anti-proliferative effects in a range of cancer cell lines.
Table 1: IC50 Values of this compound Against Key Kinases
| Target | IC50 (nM) |
| PI3Kα | 6.07[3] |
| PI3Kβ | 77.6[3] |
| PI3Kγ | 23.8[3] |
| PI3Kδ | 38[3] |
| DNA-PK | 4.24[3] |
| mTOR | 165[3] |
Table 2: IC50 Values of this compound on Downstream Signaling in U87 MG Glioblastoma Cells
| Phosphorylated Target | IC50 (nM) |
| p-Akt (T308) | 106[1][4] |
| p-Akt (S473) | 94.2[1][4] |
| p-p70S6K (T389) | 10.6[1][4] |
| p-4E-BP1 (T37/46) | 187[1][4] |
| p-S6RP (S240/244) | 19.1[4] |
This compound has been evaluated for its ability to inhibit cancer cell proliferation in 32 human cancer cell lines, demonstrating potent single-agent activity with IC50 values below 122 nM in half of the cell lines tested.[3][5]
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on cell proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT Assay.
Experimental Workflow
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound (powder or DMSO stock solution)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest with Trypsin-EDTA, neutralize, and centrifuge. For suspension cells, directly centrifuge the cell suspension.
-
Resuspend the cell pellet in complete culture medium and perform a cell count.
-
Dilute the cells to the desired seeding density (e.g., 5,000 cells/well in 100 µL) and seed into an opaque-walled 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours.[6]
-
-
Assay Measurement:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.[7]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a luminometer.[7]
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value using a non-linear regression analysis.[6]
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
This compound (powder or DMSO stock solution)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Clear 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in Protocol 1, using clear 96-well plates.
-
-
This compound Treatment:
-
Follow the same treatment procedure as described in Protocol 1.
-
-
Assay Measurement:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or shaking to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.
-
Follow the same data analysis steps as described in Protocol 1 to determine the IC50 value.
-
Conclusion
This compound is a potent dual inhibitor of the PI3K/mTOR pathway with significant anti-proliferative activity across a range of cancer cell lines. The provided protocols for the CellTiter-Glo® and MTT assays offer robust and reliable methods for quantifying the in vitro efficacy of this compound. Careful execution of these experiments will provide valuable data for researchers and drug development professionals investigating the therapeutic potential of this compound.
References
- 1. This compound | mTOR | Autophagy | PI3K | DNA-PK | TargetMol [targetmol.com]
- 2. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 2.1.3. Cell Titer Glo IC50 assay [bio-protocol.org]
- 7. OUH - Protocols [ous-research.no]
- 8. ch.promega.com [ch.promega.com]
Unveiling PI3K Pathway Dynamics: Application of Samotolisib (LY3023414) in Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Samotolisib (LY3023414), a potent and selective dual inhibitor of PI3K and mTOR, to investigate the intricacies of the PI3K/Akt/mTOR signaling pathway. The provided protocols and data will enable researchers to effectively design and execute experiments to probe pathway dynamics, assess target engagement, and evaluate the cellular consequences of PI3K/mTOR inhibition.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][3] this compound (LY3023414) is an orally bioavailable, ATP-competitive small molecule inhibitor that targets class I PI3K isoforms, mTORC1/2, and DNA-dependent protein kinase (DNA-PK).[4][5][6] Its ability to simultaneously block both PI3K and mTOR makes it a powerful tool to overcome the complex feedback loops that can arise from targeting either kinase individually.[1]
This document outlines the use of this compound in studying PI3K pathway signaling, presenting key quantitative data, detailed experimental protocols for in vitro studies, and visualizations to facilitate a deeper understanding of its mechanism of action and experimental application.
Data Presentation
This compound exhibits potent inhibitory activity against key components and downstream effectors of the PI3K/Akt/mTOR pathway. The following tables summarize its inhibitory concentrations (IC50) in both biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity of this compound (LY3023414) [7]
| Target | IC50 (nM) |
| PI3Kα | 6.07 |
| PI3Kβ | 77.6 |
| PI3Kδ | 38 |
| PI3Kγ | 23.8 |
| DNA-PK | 4.24 |
| mTOR | 165 |
Table 2: Cellular Inhibitory Activity of this compound (LY3023414) in PTEN-deficient U87 MG Glioblastoma Cells [4][8]
| Phosphorylated Target | IC50 (nM) |
| Akt (T308) | 106 |
| Akt (S473) | 94.2 |
| p70S6K (T389) | 10.6 |
| 4E-BP1 (T37/46) | 187 |
| S6 Ribosomal Protein (S240/244) | 19.1 |
Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, including the mTORC1 complex, leading to the regulation of protein synthesis, cell growth, and proliferation. This compound exerts its effect by inhibiting the kinase activity of both PI3K and mTOR, thereby blocking signaling at multiple critical nodes within this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to study the effects of this compound on PI3K pathway signaling. The PTEN-deficient U87 MG glioblastoma cell line is recommended for these studies due to its constitutively active PI3K pathway.[4]
U87 MG Cell Culture
Materials:
-
U87 MG cells (ATCC HTB-14)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Maintain U87 MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, aspirate the culture medium and wash the cell monolayer with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
U87 MG cells
-
96-well opaque-walled plates
-
This compound (LY3023414)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed U87 MG cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Western Blot Analysis of PI3K Pathway Signaling
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
Materials:
-
U87 MG cells
-
6-well plates
-
This compound (LY3023414)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target | Phospho-site | Supplier (Example) | Catalog # (Example) | Dilution |
| p-Akt | Ser473 | Cell Signaling Technology | #4060 | 1:1000 |
| Total Akt | Cell Signaling Technology | #4691 | 1:1000 | |
| p-p70S6K | Thr389 | Cell Signaling Technology | #9234 | 1:1000 |
| Total p70S6K | Cell Signaling Technology | #2708 | 1:1000 | |
| p-4E-BP1 | Thr37/46 | Cell Signaling Technology | #2855 | 1:1000 |
| Total 4E-BP1 | Cell Signaling Technology | #9644 | 1:1000 | |
| p-S6 RP | Ser240/244 | Cell Signaling Technology | #5364 | 1:2000 |
| Total S6 RP | Cell Signaling Technology | #2217 | 1:1000 | |
| β-Actin | Sigma-Aldrich | A5441 | 1:5000 |
Protocol:
-
Cell Treatment and Lysis:
-
Seed U87 MG cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 2 hours).
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
For total protein analysis, the membrane can be stripped and re-probed with the corresponding total protein antibody. β-actin serves as a loading control.
-
Caption: General workflow for Western blot analysis.
Conclusion
This compound (LY3023414) is a valuable pharmacological tool for dissecting the complexities of the PI3K/Akt/mTOR signaling pathway. Its dual inhibitory action provides a comprehensive blockade of this critical cellular cascade. The application notes and detailed protocols provided herein offer a robust framework for researchers to investigate the effects of this compound in a controlled in vitro setting, enabling the generation of reliable and reproducible data to advance our understanding of PI3K pathway signaling in health and disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | mTOR | Autophagy | PI3K | DNA-PK | TargetMol [targetmol.com]
- 3. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. rsc.org [rsc.org]
- 7. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: In Vivo Dosing and Schedule for LY3023414
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3023414 is an orally bioavailable, potent, and selective dual inhibitor of Class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR), with additional activity against DNA-dependent protein kinase (DNA-PK)[1][2][3]. It has demonstrated anti-tumor activity in a range of preclinical models and has been evaluated in Phase I and II clinical trials for various human malignancies[1][3]. A key characteristic of LY3023414 is its short half-life, which results in transient but potent target inhibition[1][3][4]. Preclinical studies have shown that the antitumor efficacy is dependent on the total daily dose rather than the specific dosing schedule, a finding that has informed clinical trial design[1][3][4]. This document provides a detailed summary of in vivo dosing and schedules for LY3023414 in both preclinical and clinical settings, along with relevant experimental protocols and pathway diagrams.
Preclinical In Vivo Studies
Dosing and Schedule in Animal Models
LY3023414 has been evaluated in various xenograft and transgenic mouse models. The administration is typically via oral gavage[1]. A notable finding from preclinical work is that equivalent total daily doses of LY3023414 resulted in similar tumor growth inhibition, regardless of whether administered once or twice daily[1][3]. This suggests that intermittent, potent inhibition of the PI3K/mTOR pathway is sufficient for anti-tumor activity[1][3].
Table 1: Preclinical Dosing and Pharmacokinetics of LY3023414
| Parameter | Mouse | Rat | Dog |
| Route of Administration | Intravenous (IV), Oral (PO) | Oral (PO) | Intravenous (IV), Oral (PO) |
| Example IV Dose | 3 mg/kg[1] | - | 3 mg/kg[1] |
| Example PO Dose | 10 mg/kg[1] | 10 mg/kg[1] | 3 mg/kg[1] |
| Oral Bioavailability | High | >95%[1] | >95%[1] |
| Plasma Clearance (Cl) | 22 mL/min/kg[1] | 22 mL/min/kg[1] | 10 mL/min/kg[1] |
| Volume of Distribution (Vdss) | Moderate | Moderate | Moderate |
| Half-life (t1/2) | ~2 hours[1][3] | 1-3 hours[1] | 1-3 hours[1] |
Experimental Protocol: Murine Xenograft Efficacy Study
This protocol outlines a typical efficacy study in mice bearing subcutaneous xenograft tumors.
1. Animal Models and Tumor Implantation:
-
Species: Athymic nude, CD-1 nude, or NMRI athymic nude mice are commonly used[1].
-
Tumor Cells: A human cancer cell line of interest (e.g., U87 MG glioblastoma) is cultured.
-
Implantation: Cells are harvested, washed, and resuspended in an appropriate medium (e.g., PBS or Matrigel). A specific number of cells (e.g., 5 x 106) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment. Tumor volume is calculated using the formula: (Length x Width²) / 2.
2. Drug Formulation and Administration:
-
Formulation: LY3023414 is formulated for oral administration. A typical vehicle is 1% Hydroxyethyl cellulose (HEC) in distilled water containing 0.25% polysorbate 80 and 0.05% Dow-Corning Antifoam 1510-US[1].
-
Administration: The formulated drug is administered by oral gavage at the desired dose and schedule. The volume is typically 0.2 mL for mice[1].
3. Efficacy Assessment:
-
Tumor Measurement: Tumor dimensions are measured with calipers 2-3 times per week.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if significant toxicity is observed. Tumor growth inhibition (TGI) is a primary efficacy endpoint.
4. Pharmacodynamic Analysis:
-
Tissue Collection: At specified time points after the final dose, tumors and/or surrogate tissues (e.g., peripheral blood mononuclear cells - PBMCs) are collected.
-
Biomarker Analysis: Tissues are processed to assess the phosphorylation status of downstream PI3K/mTOR pathway proteins such as AKT, S6 ribosomal protein, and 4E-BP1 via methods like Western blotting or immunohistochemistry to confirm target engagement[1][3]. In vivo, LY3023414 has been shown to cause dose-dependent dephosphorylation of these substrates for 4 to 6 hours[1][3].
Clinical In Vivo Studies
Dosing and Schedule in Humans
Phase I clinical trials have established the safety, tolerability, and recommended Phase II dose (RP2D) of LY3023414 in patients with advanced solid tumors.
Table 2: Clinical Dosing and Pharmacokinetics of LY3023414 in Cancer Patients
| Parameter | Value | Reference |
| Route of Administration | Oral | [2][4] |
| Dose Escalation (Once Daily) | 20 mg to 450 mg | [4] |
| Dose Escalation (Twice Daily) | 150 mg to 250 mg | [4] |
| Recommended Phase 2 Dose (RP2D) | 200 mg Twice Daily (BID) | [4][5][6] |
| Half-life (t1/2) | ~1.55 - 2 hours | [4][6] |
| Target Inhibition | ≥90% at doses ≥150 mg | [4][5] |
| Common Adverse Events (≥20%) | Nausea, fatigue, diarrhea, vomiting, decreased appetite | [4][6] |
Clinical Trial Protocol Synopsis (Phase I Dose Escalation)
This section provides a general overview of the design of a first-in-human dose-escalation study for LY3023414.
1. Study Design:
-
A standard 3+3 dose-escalation design is employed to determine the maximum tolerated dose (MTD) and RP2D[4][5].
-
Separate cohorts for once-daily (QD) and twice-daily (BID) dosing schedules are evaluated[4].
-
Patients with advanced or metastatic solid tumors refractory to standard therapies are enrolled[6].
2. Treatment:
-
LY3023414 is self-administered orally as capsules[4].
-
Patients are instructed to take the drug on an empty stomach (no food 1 hour before and after dosing)[4].
3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments:
-
PK: Serial blood samples are collected at multiple time points after single and multiple doses to determine PK parameters like Cmax, Tmax, AUC, and half-life using a validated LC/MS-MS method[4][5].
-
PD: Blood samples are collected to assess target engagement in surrogate tissues like PBMCs[4]. Changes in blood glucose and C-peptide levels are also monitored as on-target pharmacodynamic biomarkers of PI3K/mTOR inhibition[4][5].
Signaling Pathway and Experimental Workflow Diagrams
PI3K/AKT/mTOR Signaling Pathway Inhibition by LY3023414
Caption: LY3023414 inhibits the PI3K/AKT/mTOR pathway at PI3K and mTOR.
General Workflow for a Preclinical Xenograft Study
Caption: Workflow for in vivo efficacy evaluation of LY3023414.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase 1 dose-escalation study of a novel oral PI3K/mTOR dual inhibitor, LY3023414, in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 cohort expansion study of LY3023414, a dual PI3K/mTOR inhibitor, in patients with advanced mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Samotolisib in Glioblastoma Cell Lines: Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. A key signaling pathway frequently dysregulated in GBM is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and metabolism.[1][2][3] Genetic alterations such as loss of the tumor suppressor PTEN and activating mutations in PIK3CA are common in GBM, leading to constitutive activation of this pathway.[1] Samotolisib (LY3023414) is a potent, orally bioavailable dual inhibitor of Class I PI3K isoforms and mTORC1/2, making it a promising therapeutic agent for targeting this fundamental vulnerability in glioblastoma.[4][5]
These application notes provide a comprehensive overview of the use of this compound in glioblastoma cell line research, including its mechanism of action, effects on cellular processes, and detailed protocols for key experimental assays.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding sites of PI3K and mTOR kinases.[1] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling cascade. In glioblastoma cell lines with an activated pathway, such as the PTEN-deficient U87 MG line, this compound has been shown to inhibit the phosphorylation of key downstream effectors, including Akt, p70S6K, 4E-BP1, and S6RP.[4] This comprehensive pathway inhibition ultimately results in the suppression of pro-survival signals and a reduction in protein synthesis, leading to decreased cell growth and proliferation.
Data Presentation
Genetic Status of Common Glioblastoma Cell Lines
The sensitivity of glioblastoma cell lines to PI3K/mTOR inhibitors can be influenced by their genetic background, particularly the status of key genes in the pathway like PTEN and PIK3CA.
| Cell Line | PTEN Status | p53 Status | Notes |
| U87 MG | Mutant (deletion) | Wild-type | Frequently used model for PTEN-deficient GBM.[1][4] |
| U251 MG | Mutant | Mutant | |
| T98G | Mutant | Mutant | |
| A172 | Wild-type | Wild-type | |
| LN229 | Wild-type | Wild-type |
Quantitative Effects of this compound on PI3K/Akt/mTOR Pathway in U87 MG Cells
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound on the phosphorylation of key downstream targets in the PTEN-deficient U87 MG glioblastoma cell line.[4]
| Target Protein (Phosphorylation Site) | Downstream of | IC50 (nM) |
| Akt (T308) | PI3K | 106 |
| Akt (S473) | mTORC2 | 94.2 |
| p70S6K (T389) | mTORC1 | 10.6 |
| 4E-BP1 (T37/46) | mTORC1 | 187 |
| S6RP (pS240/244) | p70S6K | 19.1 |
Anti-proliferative and Cytotoxic Effects of this compound in Glioblastoma Cell Lines
This compound has been shown to inhibit the proliferation of both established and primary human glioma cells. While specific IC50 values for cell viability are not extensively published in a comparative format, one study demonstrated that this compound at a concentration of 100 nM was cytotoxic and anti-proliferative to three primary human glioma cell lines.[6] In a broader screen of 32 human cancer cell lines, this compound demonstrated potent single-agent activity with IC50 values below 122 nM in half of the cell lines tested.[4]
| Cell Line | Assay | Effect | Concentration |
| U251MG | Cell Proliferation (BrdU) | Inhibition | Dose-dependent |
| A172 | Cell Survival (CCK-8) | Inhibition | Dose-dependent |
| Primary Glioma Cells (3 lines) | Cell Survival (CCK-8) & Proliferation (BrdU) | Cytotoxic & Anti-proliferative | 100 nM |
Further studies are required to establish a comprehensive panel of cell viability IC50 values for this compound across a range of genetically diverse glioblastoma cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on glioblastoma cell lines.
Experimental Workflow: In Vitro Assessment of this compound
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on glioblastoma cell lines.
-
Materials:
-
Glioblastoma cell lines (e.g., U87 MG, U251, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of proteins in the PI3K/Akt/mTOR pathway.
-
Materials:
-
Glioblastoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (S473), anti-Akt, anti-p-mTOR (S2448), anti-mTOR, anti-p-p70S6K (T389), anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
-
Materials:
-
Glioblastoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
4. Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle progression.
-
Materials:
-
Glioblastoma cells
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for glioblastoma by effectively targeting the frequently activated PI3K/Akt/mTOR pathway. The provided data and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in various glioblastoma cell line models. Future research should focus on expanding the quantitative analysis of this compound's effects across a broader panel of glioblastoma cell lines with diverse genetic backgrounds to identify predictive biomarkers of response. Furthermore, in vivo studies using orthotopic xenograft models are crucial to validate these in vitro findings and to assess the therapeutic potential of this compound in a more clinically relevant setting. Combination studies with standard-of-care therapies, such as temozolomide and radiation, may also reveal synergistic effects and provide a rationale for future clinical trials.
References
- 1. This compound | mTOR | Autophagy | PI3K | DNA-PK | TargetMol [targetmol.com]
- 2. kumc.edu [kumc.edu]
- 3. Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Phase Ib/II Study of Enzalutamide with this compound (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Samotolisib Dosage for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Samotolisib (LY3023414) dosage and mitigate in vivo toxicity.
Understanding this compound
This compound is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), as well as a DNA-dependent protein kinase (DNA-PK) inhibitor.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently upregulated in cancer, playing a crucial role in cell proliferation, survival, and motility.[2][3] By targeting multiple key nodes in this pathway, this compound has demonstrated broad antiproliferative activity in various cancer models.[1][3] However, as with many targeted therapies, on-target toxicities can occur, necessitating careful dose optimization to maximize therapeutic efficacy while minimizing adverse effects.
Signaling Pathway Targeted by this compound
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo toxicities associated with this compound?
A1: Based on clinical and preclinical studies, the most frequently observed toxicities include:
-
Hematological: Leukopenia/neutropenia and thrombocytopenia are very common.[4]
-
Gastrointestinal: Nausea, diarrhea, and mucositis (inflammation and ulceration of the mucous membranes) are frequently reported.[4][5]
-
Respiratory: Pneumonitis (inflammation of the lung tissue) has been observed as a dose-limiting toxicity.[5]
Q2: At what dose levels are these toxicities typically observed?
A2: Toxicity is dose-dependent. In a phase Ib study, dose-limiting toxicities were observed at a dose of 200 mg twice daily, which led to a dose reduction to 150 mg twice daily.[4] In a pediatric study, mucositis and pneumonitis were dose-limiting, and a recommended phase II dose of 115 mg/m²/dose twice daily was established.[5] Preclinical studies in xenograft models have used doses ranging from 3 to 10 mg/kg twice daily, with dose-responsive inhibition of tumor growth.[3] Researchers should expect to see signs of toxicity at the higher end of the effective dose range.
Q3: How can I monitor for these toxicities in my animal models (e.g., mice)?
A3: A robust monitoring plan is crucial. Key parameters to monitor include:
-
General Health: Daily monitoring of body weight, food and water intake, and clinical signs of distress (e.g., lethargy, ruffled fur, hunched posture).
-
Hematological Toxicity: Perform complete blood counts (CBCs) from peripheral blood samples at baseline and then regularly during treatment (e.g., weekly). Key parameters to watch are white blood cell (WBC), neutrophil, and platelet counts.
-
Gastrointestinal Toxicity: Monitor for changes in stool consistency (diarrhea) and assess for signs of mucositis, which can be indirectly measured by changes in body weight and food intake.
-
Respiratory Toxicity: Observe for any changes in breathing rate or effort.
Q4: What are the initial steps to take if I observe toxicity?
A4: If signs of toxicity are observed, the first step is to consider a dose reduction or temporary interruption of treatment. The specific action will depend on the severity of the toxicity. For example, a significant drop in body weight (>15-20%) or severe hematological abnormalities would warrant immediate cessation of dosing until recovery.
Troubleshooting Guide
Issue 1: Significant Body Weight Loss in Treatment Group
-
Potential Cause: This is a common indicator of general toxicity and can be related to gastrointestinal issues like nausea, diarrhea, or mucositis.
-
Troubleshooting Steps:
-
Confirm: Ensure the body weight loss is treatment-related by comparing with the vehicle control group.
-
Dose Reduction: Reduce the dose of this compound by 25-50% in a subset of animals or in a subsequent cohort.
-
Dosing Schedule Modification: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery between doses.
-
Supportive Care: Ensure easy access to softened food and hydration to help mitigate the effects of reduced food intake.
-
Issue 2: Severe Hematological Toxicity (Neutropenia/Thrombocytopenia)
-
Potential Cause: Direct on-target effect of PI3K/mTOR inhibition on hematopoietic progenitor cells.
-
Troubleshooting Steps:
-
Quantify: Use CBC results to determine the grade of cytopenia.
-
Dose Interruption: For severe (e.g., Grade 3 or 4) cytopenias, interrupt dosing until blood counts recover to a safer level (e.g., Grade 1 or baseline).
-
Dose Re-escalation: Once recovered, consider re-initiating this compound at a lower dose level.
-
Prophylactic Measures: In some clinical settings, growth factors are used to manage neutropenia; this could be considered in preclinical models if the hematological toxicity is dose-limiting but the treatment shows significant efficacy.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Dose-Response of this compound in a U87 MG Xenograft Model [3]
| Dosage (mg/kg, twice daily) | Tumor Growth Inhibition (%) |
| 3 | Dose-responsive |
| 6 | Dose-responsive |
| 10 | Dose-responsive |
Table 2: Clinical Doses and Observed Toxicities of this compound [4][5][6]
| Study Population | Initial Dose | Dose-Limiting Toxicities | Modified Dose |
| Adult Solid Tumors | 200 mg twice daily | Not specified, but led to dose reduction | 150 mg twice daily |
| Pediatric Tumors | Dose escalation | Mucositis, Pneumonitis | 115 mg/m²/dose twice daily (RP2D) |
| Metastatic Castration-Resistant Prostate Cancer | 200 mg twice daily (in combination) | None reported in Phase Ib | - |
Experimental Protocols
Protocol 1: In Vivo Dose Optimization Workflow
This protocol outlines a systematic approach to identifying the optimal dose of this compound in a xenograft model.
Caption: Experimental workflow for in vivo dose optimization of this compound.
Protocol 2: Hematological Toxicity Monitoring in Mice
-
Baseline Sampling: Prior to the first dose of this compound, collect a baseline blood sample (approximately 50-100 µL) from each mouse via a suitable method (e.g., saphenous vein).
-
Sample Processing: Place the blood in EDTA-coated tubes to prevent coagulation and analyze using an automated hematology analyzer calibrated for mouse blood.
-
On-Study Monitoring: Collect blood samples weekly, or more frequently if signs of toxicity are observed.
-
Data Analysis: Record WBC, neutrophil, and platelet counts for each animal. Calculate the mean and standard deviation for each treatment group.
-
Toxicity Grading: Use a standardized grading scale (e.g., adapted from CTCAE) to classify the severity of any observed cytopenias. This will inform decisions on dose modification.
Logical Relationship: Dose, Efficacy, and Toxicity
The relationship between this compound dosage, its anti-tumor efficacy, and the resulting toxicity is a critical balance to optimize.
Caption: Relationship between this compound dose, efficacy, and toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and this compound (LY3023414), a Dual PI3K/mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Samotolisib Technical Support Center: Identifying and Mitigating Off-Target Effects
Welcome to the technical support center for Samotolisib (LY3023414). This resource is designed for researchers, scientists, and drug development professionals to effectively identify and mitigate potential off-target effects of this compound in experimental settings. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, orally bioavailable, ATP-competitive inhibitor of class I PI3K isoforms, mTOR (mTORC1 and mTORC2), and DNA-dependent protein kinase (DNA-PK)[1][2][3]. Its dual-targeting mechanism is intended to provide a more complete blockade of the PI3K/AKT/mTOR signaling pathway[4][5].
Q2: Has the selectivity of this compound been profiled?
Yes, this compound has been tested against a panel of approximately 266 kinases. The results indicated a significant selectivity for the PI3K superfamily enzymes over other kinases in the panel[6]. While highly selective, off-target inhibition can still occur, particularly at higher concentrations. Researchers should consult the supplementary data of preclinical studies for detailed selectivity profiles when available.
Q3: What are some of the known cellular effects of this compound?
In vitro, this compound has been shown to inhibit the phosphorylation of key downstream effectors of the PI3K/mTOR pathway, including AKT, p70S6K, 4E-BP1, and S6RP[3]. This inhibition leads to G1 cell-cycle arrest and broad antiproliferative activity in various cancer cell lines[3].
Q4: What common adverse events have been observed in clinical trials with this compound that might indicate off-target effects?
Common treatment-related adverse events observed in clinical trials include fatigue, nausea, vomiting, decreased appetite, diarrhea, rash, stomatitis, and hyperglycemia[7][8][9][10][11]. While some of these can be attributed to on-target inhibition of the PI3K/mTOR pathway, others may be a result of off-target activities.
Troubleshooting Guide
Scenario 1: Unexpected Cell Viability or Proliferation Results
Q: My non-cancerous cell line is showing unexpected toxicity, or my cancer cell line is resistant to this compound despite evidence of PI3K pathway activation. What could be the cause?
A: This could be due to several factors:
-
On-target toxicity in sensitive cell lines: The PI3K/mTOR pathway is crucial for the survival of many cell types. Potent inhibition by this compound could be leading to apoptosis in highly dependent non-cancerous cells.
-
Off-target kinase inhibition: this compound may be inhibiting other kinases essential for your specific cell line's survival. A kinome scan of this compound would reveal potential off-target kinases. If you observe toxicity at concentrations higher than the IC50 for PI3K/mTOR, consider off-target effects.
-
Compensatory signaling pathway activation: Inhibition of the PI3K/mTOR pathway can lead to the activation of compensatory survival pathways, most notably the MAPK/ERK pathway[7]. This can lead to resistance in cancer cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell viability results.
Scenario 2: Activation of a Compensatory Signaling Pathway
Q: I've confirmed that this compound is inhibiting p-AKT, but I'm seeing an increase in p-ERK. Why is this happening and how can I address it?
A: This is a known mechanism of resistance to PI3K/mTOR inhibitors. The inhibition of the PI3K/mTOR pathway can relieve a negative feedback loop on receptor tyrosine kinases (RTKs), leading to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway.
Signaling Pathway Crosstalk:
Caption: Compensatory activation of the MAPK/ERK pathway upon PI3K/mTOR inhibition.
Mitigation Strategy:
To overcome this resistance mechanism, consider a combination therapy approach. The co-administration of this compound with a MEK inhibitor has been shown to be more effective in some contexts.
Scenario 3: Discrepancy Between Biochemical and Cellular Assay Results
Q: this compound shows high potency in my biochemical kinase assay, but the cellular effects are much weaker. What could explain this?
A: This is a common challenge in drug development and can be attributed to several factors:
-
Cellular permeability: this compound may have poor permeability into your specific cell type.
-
Drug efflux: The cells may be actively pumping out the compound via efflux pumps like P-glycoprotein.
-
High intracellular ATP concentration: As an ATP-competitive inhibitor, the high concentration of ATP in cells can compete with this compound for binding to the kinase, reducing its effective potency.
-
Target engagement: The compound may not be engaging with its target effectively in the cellular environment.
Troubleshooting Steps:
-
Vary incubation time: Increase the incubation time to allow for better cell penetration.
-
Use an efflux pump inhibitor: Co-incubate with a known P-glycoprotein inhibitor to see if cellular potency increases.
-
Perform a target engagement assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended targets within the cell.
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound (LY3023414)
| Target | IC50 (nM) |
| PI3Kα | 6.07[12] |
| PI3Kβ | 77.6[12] |
| PI3Kδ | 38[12] |
| PI3Kγ | 23.8[12] |
| DNA-PK | 4.24[12] |
| mTOR | 165[12] |
Table 2: Cellular IC50 Values for this compound in U87 MG Glioblastoma Cells
| Phosphorylated Target | Cellular IC50 (nM) |
| p-AKT (T308) | 106[3] |
| p-AKT (S473) | 94.2[3] |
| p-p70S6K (T389) | 10.6[3] |
| p-4E-BP1 (T37/46) | 187[3] |
| p-S6RP (S240/244) | 19.1[3] |
Table 3: Common Treatment-Related Adverse Events (Any Grade) from a Phase 1 Study in Mesothelioma Patients
| Adverse Event | Frequency (%) |
| Fatigue | 43[7] |
| Nausea | 43[7] |
| Decreased Appetite | 38[7] |
| Vomiting | 33[7] |
| Diarrhea | 29[7] |
| Rash | 19[7] |
Experimental Protocols
Protocol 1: Identifying Off-Target Engagement using Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure to assess the binding of this compound to a potential off-target protein in intact cells.
Principle: The binding of a ligand (this compound) to its target protein can increase the thermal stability of the protein. This change in stability can be detected by heating the cells to various temperatures and then quantifying the amount of soluble protein remaining.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against the suspected off-target protein
-
Secondary antibody conjugated to HRP
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for 1-2 hours in a CO2 incubator.
-
-
Heating:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a PCR machine, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blotting:
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the potential off-target protein.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Data Analysis:
Plot the percentage of soluble protein against temperature for both the this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Validating On-Target and Off-Target Effects by Immunoprecipitation and Western Blot
This protocol allows for the assessment of the phosphorylation status of a specific kinase (on- or off-target) following this compound treatment.
Materials:
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Cell lysis buffer (containing phosphatase and protease inhibitors)
-
Primary antibody for immunoprecipitation (specific to the kinase of interest)
-
Protein A/G agarose or magnetic beads
-
Primary antibody for Western blotting (specific to the phosphorylated form of the kinase)
-
Secondary antibody conjugated to HRP
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Pellet the beads by centrifugation and wash several times with lysis buffer.
-
-
Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against the phosphorylated form of the kinase.
-
Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Data Analysis:
A decrease in the phosphorylation signal in the this compound-treated sample compared to the DMSO control indicates that this compound is inhibiting the activity of the immunoprecipitated kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase 1 cohort expansion study of LY3023414, a dual PI3K/mTOR inhibitor, in patients with advanced mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and this compound (LY3023414), a Dual PI3K/mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 dose-escalation study of a novel oral PI3K/mTOR dual inhibitor, LY3023414, in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 1 dose-escalation study of a novel oral PI3K/mTOR dual inhibitor, LY3023414, in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase Ib/II Study of Enzalutamide with this compound (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Samotolisib stock solutions and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Samotolisib stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for preparing this compound stock solutions for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2] Ethanol can also be used.[2] For in vivo applications, stock solutions are typically prepared in DMSO and then further diluted in aqueous solutions containing agents like PEG300, Tween-80, or saline.[1][3]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: this compound can be dissolved in DMSO at concentrations ranging from 50 mg/mL (123.01 mM) to 81 mg/mL (199.27 mM).[1][2][3] It is often recommended to use fresh, moisture-free DMSO as its water content can reduce the solubility of the compound.[3] Sonication may be required to achieve complete dissolution at higher concentrations.[1][2]
Q3: How should I store the solid (powder) form of this compound?
A3: The solid form of this compound is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C, which should maintain its stability for up to 3 years.[1][2] Storage at 4°C is suitable for shorter periods, typically up to 2 years.[1]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Once dissolved, it is crucial to store this compound stock solutions at low temperatures to maintain their stability. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -80°C is recommended, which can preserve stability for up to 2 years.[1][4] For shorter-term storage, -20°C is acceptable for up to one year.[1][4] It is advisable to avoid repeated freeze-thaw cycles.[3][4]
Q5: Is it necessary to use the prepared stock solution immediately?
A5: For optimal results, especially for in vivo experiments, it is recommended to use freshly prepared working solutions on the same day.[4] If immediate use is not possible, proper storage as described above is critical to ensure the integrity of the compound.
Troubleshooting Guide
Issue: My this compound is not fully dissolving in the solvent.
-
Possible Cause: The concentration may be too high, or the solvent may have absorbed moisture.
-
Solution:
-
Try vortexing the solution for a longer period.
-
Use sonication to aid dissolution.[2]
-
Gently warm the solution to 37°C or 45°C.[2] Pre-warming both the stock solution and the diluent can help prevent precipitation when making dilutions.[2]
-
Ensure you are using fresh, anhydrous DMSO, as moisture can negatively impact solubility.[3]
-
Issue: I observed precipitation in my cell culture media after adding the this compound stock solution.
-
Possible Cause: The final concentration of DMSO in the media may be too high, or the compound has limited solubility in the aqueous environment of the media.
-
Solution:
-
Minimize the volume of the DMSO stock solution added to the culture media. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
Perform serial dilutions of your stock solution in an intermediate solvent before the final dilution into the aqueous media.[2]
-
Ensure the media is at 37°C before adding the compound and mix thoroughly immediately after addition.
-
Data Summary
This compound Stability and Storage Conditions
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [1][4] |
| -20°C | 1 year | [1][4] |
This compound Solubility
| Solvent | Concentration | Notes | Source(s) |
| DMSO | 50 mg/mL (123.01 mM) | Sonication may be needed. | [1][2] |
| 81 mg/mL (199.27 mM) | Use fresh, moisture-free DMSO. | [3] | |
| Ethanol | 57 mg/mL (140.23 mM) | Sonication is recommended. | [2] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 406.48 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.06 mg of this compound.
-
Add the appropriate volume of DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
-
Visualizations
This compound's Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
This compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[5][6][7] By inhibiting PI3K and mTOR, this compound blocks the phosphorylation of key downstream effectors.[1][3][8]
Caption: PI3K/Akt/mTOR signaling pathway and this compound inhibition points.
Experimental Workflow for Assessing Stock Solution Stability
This workflow outlines a general procedure for determining the stability of a prepared this compound stock solution over time.
Caption: Workflow for assessing the stability of this compound stock solutions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | mTOR | Autophagy | PI3K | DNA-PK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. researchgate.net [researchgate.net]
- 7. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
How to prevent LY3023414 precipitation in cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of LY3023414 in cell media during their experiments.
Troubleshooting Guide: Preventing LY3023414 Precipitation
Precipitation of LY3023414 in cell culture media can arise from several factors related to its handling, storage, and the composition of the media itself. While LY3023414 is reported to have high solubility across a wide pH range, issues can still occur.[1][2][3][4] This guide outlines potential causes and solutions to maintain the solubility of LY3023414 in your experiments.
Summary of Potential Causes and Solutions for LY3023414 Precipitation
| Potential Cause | Recommended Solution | Detailed Explanation |
| Improper Stock Solution Preparation | Prepare stock solutions in 100% fresh, anhydrous DMSO.[5][6] Store stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | LY3023414 is soluble in DMSO and ethanol but insoluble in water.[6] Using DMSO that has absorbed moisture can significantly reduce the solubility of the compound.[5] |
| High Final Concentration in Media | Ensure the final concentration of LY3023414 in the cell media does not exceed its solubility limit in the aqueous environment of the media. Perform a serial dilution of the stock solution in your specific cell culture medium to determine the maximum soluble concentration. | While the stock solution in DMSO is highly concentrated, the final working concentration in the aqueous cell media will be much lower. Exceeding this limit will cause precipitation. |
| Rapid Dilution of DMSO Stock | Add the DMSO stock solution to the cell media dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion. Avoid adding the stock solution as a single large volume. | This technique, known as "pluronics," helps to prevent the localized high concentration of the compound that can occur upon initial contact with the aqueous media, which can lead to precipitation. |
| Media Composition and pH | Although LY3023414 is soluble across a wide pH range, extreme pH values or high concentrations of certain salts or proteins in the media could potentially affect its solubility.[3][4] Use freshly prepared and pH-confirmed media. | Factors such as temperature, pH, and the presence of salts and other solutes can influence drug solubility.[7][8] |
| Interaction with Serum Proteins | If using serum-containing media, consider reducing the serum concentration or using a serum-free formulation if your cell line permits. Alternatively, pre-incubate the diluted LY3023414 in a small volume of serum-free media before adding it to the final serum-containing culture. | High concentrations of proteins in fetal bovine serum (FBS) can sometimes interact with small molecules, leading to precipitation or reduced bioavailability. |
| Storage of Working Solutions | Prepare working dilutions of LY3023414 in cell media fresh for each experiment. Avoid storing the compound diluted in aqueous solutions for extended periods. | The stability of LY3023414 in aqueous media over time has not been extensively reported, and degradation or precipitation could occur with prolonged storage. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing LY3023414 stock solutions?
A1: The recommended solvent for preparing stock solutions of LY3023414 is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[5][6] It is also reported to be soluble in ethanol.[6] It is crucial to use fresh DMSO, as it can absorb moisture, which will reduce the solubility of LY3023414.[5]
Q2: What is the solubility of LY3023414?
A2: The solubility of LY3023414 is reported as follows:
Q3: My LY3023414 precipitated after I added it to my cell media. What should I do?
A3: If you observe precipitation, it is recommended to discard the prepared media and start over. Refer to the troubleshooting guide above to identify the potential cause. Key steps to prevent this include ensuring your DMSO is anhydrous, adding the stock solution to the media slowly with gentle mixing, and verifying that your final concentration is not too high.
Q4: Can I store LY3023414 diluted in cell culture media?
A4: It is not recommended to store LY3023414 in cell culture media for extended periods. For best results and to avoid potential precipitation or degradation, prepare fresh working dilutions from your DMSO stock for each experiment.
Q5: Does the type of cell culture media affect the solubility of LY3023414?
A5: While LY3023414 is reported to have high solubility across a wide pH range, the specific components of your cell culture media, such as the concentration of salts, amino acids, and proteins (especially in serum-containing media), could potentially influence its solubility.[3][4][9] If you consistently experience precipitation, you may need to perform a solubility test in your specific media formulation.
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of LY3023414 in Cell Culture Media
This protocol will help you determine the highest concentration of LY3023414 that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
LY3023414 powder
-
Anhydrous DMSO
-
Your specific cell culture medium (with or without serum, as used in your experiments)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a high-concentration stock solution of LY3023414 in anhydrous DMSO. For example, prepare a 10 mM stock solution. Ensure the powder is completely dissolved.
-
Prepare a series of dilutions of the LY3023414 stock solution in your cell culture medium.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of your cell culture medium (e.g., 1 mL).
-
Add increasing volumes of the LY3023414 DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Remember to add the DMSO stock dropwise while gently mixing.
-
Include a control tube with the highest volume of DMSO used in the dilutions to ensure the solvent itself is not causing any issues.
-
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experimental timeframe (e.g., 24, 48, or 72 hours).
-
Visually inspect for precipitation. After incubation, carefully examine each tube or well for any signs of cloudiness or visible precipitate.
-
Microscopic examination. To confirm, take a small aliquot from each tube and examine it under a microscope. Look for crystalline structures which would indicate precipitation.
-
Determine the maximum soluble concentration. The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of LY3023414 in your specific cell culture medium under your experimental conditions.
Visualizations
Signaling Pathway of LY3023414
LY3023414 is an inhibitor of the PI3K/mTOR signaling pathway.[10] This pathway is critical for regulating cell growth, proliferation, and survival.[2]
Caption: PI3K/mTOR signaling pathway and points of inhibition by LY3023414.
Troubleshooting Workflow for LY3023414 Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with LY3023414 precipitation in cell media.
Caption: A step-by-step workflow for troubleshooting LY3023414 precipitation.
References
- 1. Phase 1 dose-escalation study of a novel oral PI3K/mTOR dual inhibitor, LY3023414, in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 8. Factors Influencing Solubility of Drugs.pptx [slideshare.net]
- 9. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
Interpreting variable results in Samotolisib experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Samotolisib (LY3023414). Our goal is to help you interpret variable results and address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
A1: Inconsistent IC50 values can arise from several factors related to both the experimental setup and the biological system being studied.
-
Cell Line Heterogeneity and Genetic Drift: Cancer cell lines can be heterogeneous and may undergo genetic changes over time in culture. The PI3K/Akt/mTOR pathway is frequently altered in cancer, and variations in the mutation status of key genes like PIK3CA or the expression level of PTEN can significantly impact sensitivity to this compound.[1][2] It is advisable to periodically perform cell line authentication and characterize the mutational status of the PI3K pathway in your cells.
-
Assay Conditions: Minor variations in experimental conditions can lead to significant differences in results. Ensure consistency in:
-
Cell Seeding Density: Changes in cell density can affect growth rates and drug response.
-
Drug Preparation: this compound is typically dissolved in DMSO.[3] Ensure the DMSO is fresh and anhydrous, as moisture can reduce the solubility and potency of the compound.[3] Prepare fresh dilutions for each experiment.
-
Treatment Duration: this compound has been shown to cause G1 cell-cycle arrest.[3] The duration of treatment should be sufficient to observe this effect, typically corresponding to 2-3 cell doublings.[4]
-
-
Cell Culture Medium: Components in the cell culture medium, such as growth factors, can activate the PI3K/Akt/mTOR pathway and compete with the inhibitory effect of this compound. Using a consistent, defined medium is crucial.
Q2: I'm not seeing complete inhibition of downstream PI3K/Akt/mTOR pathway markers (e.g., p-Akt, p-S6K) in my Western blots. What could be the reason?
A2: Incomplete pathway inhibition can be a sign of several underlying biological or technical issues.
-
Drug Concentration and Treatment Time: Ensure you are using a sufficient concentration of this compound and an appropriate treatment duration. This compound has a half-life of approximately 2 hours in vivo, and its effects on downstream targets are time and dose-dependent.[3] Consider performing a time-course experiment to determine the optimal treatment duration for maximal pathway inhibition in your specific cell line.
-
Feedback Loops and Compensatory Pathways: The PI3K/Akt/mTOR pathway is subject to complex feedback regulation. Inhibition of mTORC1 can sometimes lead to a feedback activation of Akt.[5][6] this compound is designed to inhibit both PI3K and mTOR, which should mitigate some of these feedback loops.[7] However, other compensatory signaling pathways, such as the RAS/MAPK pathway, can be activated and may contribute to resistance.[8]
-
Technical Issues with Western Blotting:
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your proteins of interest.
-
Loading Controls: Ensure equal protein loading by using a reliable loading control (e.g., GAPDH, β-actin).
-
Lysate Preparation: Prepare fresh lysates and include phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Q3: My in vivo xenograft model is showing a variable response to this compound treatment. What factors could be contributing to this?
A3: In vivo experiments introduce additional layers of complexity that can lead to variable results.
-
Drug Bioavailability and Dosing: this compound is an oral inhibitor.[3] Ensure consistent and accurate dosing. While it has high bioavailability, its half-life is short (around 2 hours).[3] Intermittent target inhibition has been shown to be sufficient for its antitumor activity.[3] The dosing schedule (e.g., twice daily) is critical.[4]
-
Tumor Heterogeneity: Similar to cell lines, tumors in xenograft models can be heterogeneous. It is possible that resistant clones are being selected for during the course of the experiment.
-
Host Factors: The tumor microenvironment and host metabolism can influence drug efficacy.
-
Biomarker Status: The genetic background of the xenograft model is a critical determinant of response. Models with activating mutations in the PI3K/Akt/mTOR pathway, such as PTEN deletion or PIK3CA mutations, are expected to be more sensitive.[1][4]
Q4: I am observing unexpected off-target effects or toxicity in my experiments. What is known about the off-target profile of this compound?
A4: While this compound is a targeted inhibitor, off-target effects can occur.
-
Known Off-Targets: this compound is a dual inhibitor of PI3K/mTOR, but it also inhibits DNA-dependent protein kinase (DNA-PK).[1][9] This can affect DNA damage repair processes and may contribute to both efficacy and toxicity.
-
On-Target Toxicities: Many observed side effects are "on-target," meaning they result from the inhibition of the intended pathway in normal tissues.[10][11] For PI3K/mTOR inhibitors, common side effects include hyperglycemia (due to interference with insulin signaling), rash, and mucositis.[8][10][12]
-
Troubleshooting Toxicity: If you observe excessive toxicity in your cell culture or animal models, consider reducing the concentration or adjusting the dosing schedule of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | IC50 (nM) |
| p-Akt (T308) | U87 MG | 106 |
| p-Akt (S473) | U87 MG | 94.2 |
| p-p70S6K (T389) | U87 MG | 10.6 |
| p-4E-BP1 (T37/46) | U87 MG | 187 |
| p-S6RP (pS240/244) | U87 MG | 19.1 |
Data compiled from Selleck Chemicals and MedChemExpress.[3][4]
Experimental Protocols
Protocol: Cell Viability Assay using CellTiter-Glo®
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).[3]
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
-
Treatment:
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a duration equivalent to 2-3 cell doublings.[4]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the results as a dose-response curve and calculate the IC50 value using appropriate software.
-
Visualizations
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II Study of this compound in Children and Young Adults with Tumors Harboring PI3K / mTOR Pathway Genetic Alterations: Arm D of the NCI-COG Pediatric MATCH Trial (APEC1621) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase Ib/II Study of Enzalutamide with this compound (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathology & Oncology Research | On-Target Side Effects of Targeted Therapeutics of Cancer [por-journal.com]
- 11. google.com [google.com]
- 12. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
Managing common side effects of Samotolisib in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing common side effects of Samotolisib in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LY3023414) is an orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] By inhibiting both PI3K and mTOR, this compound can block the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells, leading to reduced cell proliferation and survival.[1][2]
Q2: What are the most common side effects of this compound observed in animal models?
While specific preclinical data for this compound is limited in publicly available literature, based on its mechanism as a PI3K/mTOR inhibitor, the most anticipated side effects in animal models are similar to those observed with other drugs in this class. These include:
-
Hyperglycemia: An on-target effect due to the role of the PI3K pathway in glucose metabolism.[3]
-
Diarrhea: A common toxicity associated with PI3K inhibitors.[4]
-
Dermatological Reactions (Rash): Frequently observed with PI3K inhibitors.[4]
-
Hematologic Toxicities: Such as leukopenia/neutropenia and thrombocytopenia have been noted in clinical trials.[5]
Q3: Is it necessary to implement a monitoring plan for these side effects?
Yes, a proactive monitoring plan is crucial for maintaining animal welfare and ensuring the integrity of your experimental data. Early detection and management of side effects can prevent severe complications that may necessitate the termination of an animal from a study.
Troubleshooting Guides
Management of Hyperglycemia
Q: We've observed elevated blood glucose levels in our mice treated with this compound. What is the likely cause and how should we manage it?
A: Hyperglycemia is an expected on-target effect of PI3K inhibition.[3] The PI3K/AKT pathway is a key component of insulin signaling, and its inhibition leads to decreased glucose uptake by peripheral tissues and increased glucose production by the liver.
Troubleshooting and Management Plan:
-
Confirm Hyperglycemia: Implement a regular blood glucose monitoring schedule.
-
Intervention: If hyperglycemia is confirmed, consider the following interventions, starting with the least invasive.
-
Dose Modification: If hyperglycemia is severe or persistent, consider a dose reduction of this compound after consulting with your institution's veterinary staff and ethical review board.
Monitoring and Intervention Table for Hyperglycemia in Mice
| Monitoring Parameter | Frequency | Normal Range (Mouse) | Actionable Threshold | Intervention |
| Blood Glucose | Baseline, then 1-2 times weekly | 100-200 mg/dL | >250 mg/dL (persistent) | Initiate pharmacological intervention. |
| Body Weight | Weekly | Stable or slight increase | >15% loss from baseline | Assess for dehydration and overall health. Consider dose modification. |
| Clinical Signs | Daily | Bright, alert, active | Lethargy, dehydration, polyuria | Veterinary consultation required. |
Pharmacological Intervention Dosing for Mice
| Drug | Dosage | Route of Administration | Notes |
| Metformin | 250 mg/kg/day | Oral gavage or in drinking water | Often the first-line treatment.[6][7] |
| SGLT2 Inhibitors (e.g., Dapagliflozin) | 5-10 mg/kg/day | Oral gavage | Has shown efficacy in preclinical models of PI3K inhibitor-induced hyperglycemia.[8][9][10] |
Experimental Protocol: Blood Glucose Monitoring in Mice
-
Animal Restraint: Gently restrain the mouse.
-
Blood Collection: Puncture the lateral tail vein with a sterile lancet.
-
Measurement: Collect a small drop of blood onto a glucometer test strip.
-
Reading: Record the blood glucose level displayed on the glucometer.
-
Post-Procedure Care: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
Workflow for Managing Hyperglycemia
Caption: Workflow for monitoring and managing hyperglycemia in mice.
Management of Diarrhea
Q: Our animals on this compound are experiencing diarrhea. How can we assess the severity and what are the appropriate management steps?
A: Diarrhea is a known side effect of PI3K inhibitors.[4] It is important to monitor the animals closely to prevent dehydration and weight loss.
Troubleshooting and Management Plan:
-
Assess Severity: Use a standardized scoring system to objectively assess the severity of diarrhea.
-
Supportive Care: Ensure animals have easy access to hydration and nutrition.
-
Pharmacological Intervention: For moderate to severe diarrhea, consider anti-diarrheal medication.
Diarrhea Severity Scoring in Mice
| Score | Stool Consistency | Observation |
| 0 | Normal | Well-formed pellets. |
| 1 | Soft | Soft, formed pellets. |
| 2 | Pasty | Pasty stool, does not hold form. |
| 3 | Watery | Liquid stool. |
Management and Intervention Table for Diarrhea in Mice
| Diarrhea Score | Clinical Signs | Management |
| 1 | Soft stools, no weight loss. | Monitor closely, ensure access to water. |
| 2 | Pasty stools, slight weight loss (<10%). | Provide hydration support (e.g., hydrogel). Initiate loperamide. |
| 3 | Watery stools, significant weight loss (>10%), dehydration. | Veterinary consultation required. Administer subcutaneous fluids. Consider dose modification of this compound. |
Pharmacological Intervention Dosing for Mice
| Drug | Dosage | Route of Administration | Notes |
| Loperamide | 5-10 mg/kg | Oral gavage | Administer after the onset of diarrhea.[11] |
Experimental Protocol: Assessment of Diarrhea in Mice
-
Animal Observation: Observe the animal's general condition, noting any signs of dehydration or lethargy.
-
Fecal Examination: Examine fresh fecal pellets for consistency and form. Placing the animal in a clean cage with a paper towel substrate can aid in stool collection and observation.[12][13]
-
Scoring: Assign a diarrhea score based on the table above.
-
Record Keeping: Maintain a daily log of diarrhea scores and body weights for each animal.
Workflow for Managing Diarrhea
References
- 1. Comparison of 3 Topical Treatments against Ulcerative Dermatitis in Mice with a C57BL/6 Background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and this compound (LY3023414), a Dual PI3K/mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SGLT2 inhibition improves PI3Kα inhibitor–induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. SGLT2 inhibition improves PI3Kα inhibitor-induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dual PI3K/mTOR Inhibitors: Samotolisib vs. The Field
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors, which simultaneously block two key nodes in this pathway, represent a promising strategy to overcome resistance mechanisms associated with single-target agents.[1][2] This guide provides a comparative analysis of Samotolisib (LY3023414), a potent dual PI3K/mTOR inhibitor, against other notable inhibitors in its class, including Gedatolisib, Dactolisib, and Voxtalisib.
Mechanism of Action: Targeting a Central Signaling Axis
This compound is an orally bioavailable, ATP-competitive inhibitor of class I PI3K isoforms, mTOR, and DNA-dependent protein kinase (DNA-PK).[3] By inhibiting both PI3K and mTOR, this compound effectively blocks downstream signaling, leading to cell cycle arrest and inhibition of tumor growth.[3] This dual-inhibition strategy is designed to prevent the feedback activation of AKT that can occur with mTORC1-selective inhibitors.[2]
dot
Caption: The PI3K/mTOR signaling pathway and points of inhibition by dual inhibitors.
Comparative Performance: A Look at the Data
The efficacy of dual PI3K/mTOR inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) against various PI3K isoforms and mTOR. A lower IC50 value indicates greater potency. The following tables summarize the reported IC50 values for this compound and its competitors.
Table 1: In Vitro Inhibitory Activity (IC50 in nM) of Dual PI3K/mTOR Inhibitors
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |
| This compound | 6.07[3] | 77.6[3] | 23.8[3] | 38[3] | 165[3] |
| Gedatolisib | 0.4[4] | 6[5] | 5.4[4] | 8[5] | 1.6[4] |
| Dactolisib | 4[6] | 75[6] | 5[6] | 7[6] | 20.7[6] |
| Voxtalisib | 39[7] | 113[7] | 9[7] | 43[7] | 157[7] |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Cellular Activity of this compound (IC50 in nM) in U87 MG Glioblastoma Cells [3]
| Target | IC50 (nM) |
| p-Akt (T308) | 106 |
| p-Akt (S473) | 94.2 |
| p-p70S6K (T389) | 10.6 |
| p-4E-BP1 (T37/46) | 187 |
| p-S6RP (S240/244) | 19.1 |
Experimental Protocols in Focus
The data presented in this guide are derived from a variety of in vitro and in vivo experiments. Below are detailed methodologies for key assays used to characterize and compare dual PI3K/mTOR inhibitors.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of a compound against purified enzymes.
General Protocol:
-
Recombinant human PI3K isoforms and mTOR kinase are incubated with the inhibitor at various concentrations.
-
A substrate (e.g., PIP2 for PI3K, or a peptide substrate for mTOR) and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of product generated (e.g., PIP3 for PI3K, or phosphorylated peptide for mTOR) is quantified. This can be done using various methods, such as fluorescence polarization or ELISA-based assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Viability Assays (e.g., MTT, CellTiter-Glo)
Objective: To assess the effect of an inhibitor on the proliferation and viability of cancer cell lines.
General Protocol:
-
Cancer cells (e.g., U87 MG glioblastoma, PC3 prostate cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the inhibitor at a range of concentrations for a specified duration (typically 48-72 hours).
-
A viability reagent is added to the wells. For the MTT assay, the reagent is converted by metabolically active cells into a colored formazan product, which is then solubilized and measured spectrophotometrically.[8] For the CellTiter-Glo assay, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[9]
-
The signal is read using a plate reader, and cell viability is expressed as a percentage of the untreated control.
-
IC50 values are determined from the dose-response curves.
dot
Caption: A generalized workflow for a cell viability assay.
Western Blotting for Phosphoprotein Analysis
Objective: To measure the levels of specific proteins and their phosphorylation status within the PI3K/mTOR pathway in response to inhibitor treatment.
General Protocol:
-
Cancer cells are treated with the inhibitor at various concentrations for a defined period.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a method like the BCA assay.
-
Equal amounts of protein from each sample are separated by size via SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., total AKT, phospho-AKT (Ser473), total S6K, phospho-S6K (Thr389)).[1][10]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, providing a measure of the protein levels.[10]
Clinical Development and Outlook
This compound has been evaluated in several clinical trials for various solid tumors.[11][12] While some studies have been discontinued, others have shown promising results, particularly in combination with other targeted therapies.[11][13] For instance, a Phase Ib/II study of this compound in combination with enzalutamide for metastatic castration-resistant prostate cancer demonstrated a tolerable safety profile and improved progression-free survival.[11][14]
The landscape of dual PI3K/mTOR inhibitors is continually evolving. Gedatolisib, for example, is currently in a Phase 3 clinical trial for HR+/HER2- advanced breast cancer.[15][16] The comparative data presented in this guide highlights the subtle but significant differences in the potency and selectivity of these inhibitors. These differences may ultimately translate to variations in clinical efficacy and safety profiles, underscoring the importance of continued research to identify the optimal therapeutic contexts for each agent.
References
- 1. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase Ib/II Study of Enzalutamide with this compound (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase II Study of this compound in Children and Young Adults with Tumors Harboring PI3K / mTOR Pathway Genetic Alterations: Arm D of the NCI-COG Pediatric MATCH Trial (APEC1621) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. Phase 3, Open-Label, Randomized, Study Comparing Gedatolisib Combined With Fulvestrant & With or Without Palbociclib to Standard-of-Care Therapies in Patients With HR-Positive, HER2-Negative Advanced Breast Cancer Previously Treated With a CDK4/6 Inhibitor in Combination w/Non-Steroidal Aromatase Inhibitor Therapy < Clinical Trials at Yale [medicine.yale.edu]
A Comparative Guide: Samotolisib Versus Isoform-Selective PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This has led to the development of a range of PI3K inhibitors, broadly categorized into pan-PI3K inhibitors, dual PI3K/mTOR inhibitors, and isoform-selective PI3K inhibitors. This guide provides an objective comparison of Samotolisib (a dual PI3K/mTOR inhibitor) with key isoform-selective PI3K inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Mechanism of Action: A Tale of Two Strategies
This compound (also known as LY3023414) is an orally bioavailable, ATP-competitive inhibitor that targets multiple components of the PI3K pathway. It potently inhibits all four Class I PI3K isoforms (α, β, δ, γ) and the mammalian target of rapamycin (mTOR), a key downstream effector of the PI3K/AKT pathway.[1][2][3] This broad-spectrum inhibition aims to overcome potential resistance mechanisms that can arise from the activation of parallel signaling pathways or feedback loops.[4]
In contrast, isoform-selective PI3K inhibitors are designed to target specific PI3K isoforms that are thought to be the primary drivers of oncogenesis in particular cancer types. This approach aims to maximize therapeutic efficacy while minimizing off-target toxicities associated with broader PI3K inhibition.[5] Prominent examples include:
-
Alpelisib (BYL719): A potent and selective inhibitor of the PI3Kα isoform, which is frequently mutated in various solid tumors, particularly breast cancer.[6]
-
Idelalisib (CAL-101): A highly selective inhibitor of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell malignancies.[7][8]
-
Duvelisib (IPI-145): A dual inhibitor of the PI3Kδ and PI3Kγ isoforms, both of which are important in hematological cancers and the tumor microenvironment.[9]
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for this compound and key isoform-selective PI3K inhibitors against the Class I PI3K isoforms.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | DNA-PK (IC50, nM) | Primary Target(s) |
| This compound | 6.07[10] | 77.6[10] | 38[10] | 23.8[10] | 165[10] | 4.24[10] | Pan-PI3K, mTOR |
| Alpelisib | 5[6] | 1200[6] | 290[6] | 250[6] | - | - | PI3Kα |
| Idelalisib | 8600[11] | 4000[11] | 2.5[7][8] | 2100[11] | - | - | PI3Kδ |
| Duvelisib | 1602[9] | 85[9] | 2.5[9] | 27.4[9] | - | - | PI3Kδ, PI3Kγ |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.
Signaling Pathway Inhibition
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition for this compound and isoform-selective PI3K inhibitors.
Caption: PI3K/AKT/mTOR signaling pathway and inhibitor targets.
Experimental Protocols
Biochemical IC50 Determination for PI3K Inhibitors
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against purified PI3K isoforms in a cell-free assay.
Materials:
-
Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PI(4,5)P2 substrate
-
[γ-32P]ATP or unlabeled ATP and a suitable detection system (e.g., ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound, Alpelisib, Idelalisib, Duvelisib) serially diluted in DMSO
-
96- or 384-well assay plates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
-
Add the diluted compounds to the assay plate wells.
-
Prepare a kinase reaction mixture containing the purified PI3K isoform and the PI(4,5)P2 substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP if using a radiometric assay) to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of product (PIP3 or ADP) formed. For radiometric assays, this involves capturing the radiolabeled lipid product on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo™, follow the manufacturer's instructions to measure the luminescent signal.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
References
- 1. ashpublications.org [ashpublications.org]
- 2. The phase III DUO trial of PI3K inhibitor duvelisib <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase II Study of this compound in Children and Young Adults with Tumors Harboring PI3K / mTOR Pathway Genetic Alterations: Arm D of the NCI-COG Pediatric MATCH Trial (APEC1621) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Samotolisib Target Engagement in Tumor Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the target engagement of Samotolisib (LY3023414), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), in tumor tissue.[1][2] this compound also demonstrates inhibitory activity against DNA-dependent protein kinase (DNA-PK).[2] Validating that a drug effectively engages its intended molecular target within the tumor is a critical step in preclinical and clinical drug development. This guide outlines established experimental protocols, presents key data for this compound, and compares these methodologies with alternative approaches for assessing target engagement of PI3K/mTOR pathway inhibitors.
This compound's Mechanism of Action and Target Validation
This compound is an ATP-competitive inhibitor of class I PI3K isoforms and mTOR.[1][2] Its mechanism of action involves blocking the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in tumor cell growth, proliferation, and survival.[3][4] Consequently, the primary method for validating this compound's target engagement in tumor tissue is to measure the phosphorylation status of key downstream effector proteins in this pathway. A reduction in the phosphorylation of these proteins upon treatment with this compound provides direct evidence of on-target activity. In vivo studies have shown that this compound leads to a dose-dependent dephosphorylation of downstream substrates including AKT, S6 kinase (S6K), S6 ribosomal protein (S6RP), and 4E-BP1.[1][5]
Key Downstream Biomarkers for Target Engagement
The following table summarizes the key downstream biomarkers in the PI3K/mTOR pathway that are assessed to validate this compound's target engagement.
| Biomarker | Phosphorylation Site(s) | Role in Pathway | Method of Detection |
| AKT | Ser473, Thr308 | Central node in the PI3K pathway, promotes cell survival and growth. | Western Blot, IHC, Multiplex Immunoassay |
| S6 Ribosomal Protein (S6RP) | Ser235/236, Ser240/244 | Downstream of mTORC1, involved in protein synthesis and cell size. | Western Blot, IHC, Multiplex Immunoassay |
| 4E-BP1 | Thr37/46 | Downstream of mTORC1, regulates translation initiation. | Western Blot, IHC, Multiplex Immunoassay |
| p70 S6 Kinase (p70S6K) | Thr389 | Downstream of mTORC1, phosphorylates S6RP. | Western Blot, Multiplex Immunoassay |
Experimental Protocols for Validating this compound Target Engagement
Detailed protocols are essential for the robust and reproducible assessment of target engagement. Below are representative protocols for Western Blotting and Immunohistochemistry (IHC) to measure the phosphorylation of key downstream biomarkers in tumor tissue.
Western Blotting for Phospho-Proteins in Tumor Lysates
Western blotting is a widely used technique to quantify the levels of specific proteins in a complex mixture, such as a tumor lysate.
Experimental Workflow:
Protocol Details:
-
Tumor Lysate Preparation:
-
Excise tumor tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C.
-
Homogenize the frozen tissue in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., rabbit anti-phospho-S6RP Ser240/244) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein level of the analyte.
-
Immunohistochemistry (IHC) for Phospho-Proteins in FFPE Tumor Sections
IHC allows for the visualization of protein expression and localization within the context of the tumor microenvironment in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Experimental Workflow:
Protocol Details:
-
Sample Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 18-24 hours.
-
Process the fixed tissue and embed in paraffin wax.
-
Cut 4-5 µm sections using a microtome and mount on charged slides.
-
-
Staining Procedure:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Incubate with the primary antibody (e.g., rabbit anti-phospho-AKT Ser473) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit).
-
Apply an enzyme conjugate such as streptavidin-HRP.
-
Develop the signal with a chromogen substrate like 3,3'-diaminobenzidine (DAB).
-
-
Visualization and Analysis:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analyze the slides under a microscope and score the staining intensity and percentage of positive cells.
-
Comparison with Alternative Target Engagement Methodologies
While Western Blotting and IHC are standard methods, several alternative techniques offer advantages in terms of throughput, sensitivity, and the amount of sample required.
| Methodology | Principle | Advantages | Disadvantages |
| This compound (Western Blot/IHC) | Detection of downstream phospho-proteins. | Well-established, provides spatial information (IHC), relatively low cost. | Low throughput, semi-quantitative, requires specific and validated antibodies. |
| Pan-PI3K Inhibitors (e.g., Buparlisib) | Similar to this compound, targets all class I PI3K isoforms. | Broader inhibition of PI3K signaling. | Increased potential for off-target toxicities compared to isoform-specific inhibitors. |
| Isoform-Specific PI3K Inhibitors (e.g., Alpelisib - PI3Kα specific) | Targets a specific PI3K isoform. | Potentially better therapeutic window and reduced toxicity. | May be ineffective in tumors driven by other isoforms; potential for pathway reactivation. |
| Reverse Phase Protein Array (RPPA) | Lysates are arrayed and probed with a single antibody per array. | High-throughput, requires very small sample amounts, quantitative.[6][7][8] | Requires specialized equipment and expertise, dependent on antibody quality. |
| Multiplex Immunoassays (e.g., Luminex) | Simultaneous measurement of multiple analytes in a single sample. | High-throughput, quantitative, conserves precious sample. | Can be expensive, requires specific instrumentation. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Direct measure of target engagement, can be performed in intact cells and tissues.[9][10] | Lower throughput for Western blot-based readout, may not be suitable for all targets. |
Logical Comparison of Target Validation Approaches:
Quantitative Data for this compound
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets and downstream pathway components. This data is crucial for designing and interpreting target engagement studies.
| Target/Biomarker | IC50 (nM) | Assay System |
| PI3Kα | 6.07 | Biochemical Assay |
| PI3Kβ | 77.6 | Biochemical Assay |
| PI3Kγ | 23.8 | Biochemical Assay |
| PI3Kδ | 38 | Biochemical Assay |
| mTOR | 165 | Biochemical Assay |
| DNA-PK | 4.24 | Biochemical Assay |
| p-AKT (T308) | 106 | Cell-based (U87 MG) |
| p-AKT (S473) | 94.2 | Cell-based (U87 MG) |
| p-p70S6K (T389) | 10.6 | Cell-based (U87 MG) |
| p-S6RP (S240/244) | 19.1 | Cell-based (U87 MG) |
| p-4E-BP1 (T37/46) | 187 | Cell-based (U87 MG) |
| Data sourced from MedChemExpress and Selleck Chemicals product datasheets.[1][11] |
Conclusion
Validating the target engagement of this compound in tumor tissue is paramount for its clinical development. The established methods of Western Blotting and Immunohistochemistry for downstream phospho-proteins provide robust and reliable data. However, for larger-scale studies or when sample material is limited, higher-throughput methods like Reverse Phase Protein Arrays and multiplex immunoassays should be considered. Furthermore, novel techniques such as the Cellular Thermal Shift Assay offer a direct measure of drug-target interaction. The choice of methodology will depend on the specific research question, available resources, and the stage of drug development. A multi-faceted approach, combining different techniques, will ultimately provide the most comprehensive understanding of this compound's pharmacodynamic effects in the tumor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase Ib/II Study of Enzalutamide with this compound (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Using Reverse-Phase Protein Arrays (RPPAs) as Pharmacodynamic Assays for Functional Proteomics, Biomarker Discovery, and Drug Development in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse Phase Protein Arrays: Mapping the path towards personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Samotolisib and Gedatolisib: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent dual PI3K/mTOR inhibitors, samotolisib (LY3023414) and gedatolisib (PF-05212384). This analysis is supported by preclinical and clinical experimental data to aid in the evaluation of these compounds for oncology research and development.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. This compound and gedatolisib are two investigational small molecule inhibitors that dually target key components of this pathway, offering a potentially more comprehensive blockade than single-node inhibitors. This guide presents a comparative analysis of their mechanisms of action, preclinical efficacy, clinical trial outcomes, and safety profiles.
Mechanism of Action
Both this compound and gedatolisib are ATP-competitive inhibitors that target class I PI3K isoforms and mTOR. However, they exhibit differences in their specific inhibitory profiles and additional targets.
This compound (LY3023414) is an oral inhibitor of class I PI3K isoforms, mTOR, and also DNA-dependent protein kinase (DNA-PK).[1][2] Its inhibition of DNA-PK, a key enzyme in DNA double-strand break repair, provides an additional anti-cancer mechanism.[2]
Gedatolisib (PF-05212384) is a potent, intravenous, dual inhibitor of all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and both mTOR complexes (mTORC1 and mTORC2).[3][4] This comprehensive inhibition of the PI3K/mTOR pathway is designed to overcome the adaptive resistance mechanisms that can arise from single-target inhibitors.[4]
Below is a diagram illustrating the points of inhibition for both this compound and gedatolisib within the PI3K/AKT/mTOR signaling pathway.
Preclinical Data
Both this compound and gedatolisib have demonstrated potent anti-proliferative and pro-apoptotic activity in a variety of preclinical cancer models.
Biochemical and Cellular Activity
The inhibitory concentrations (IC50) of this compound and gedatolisib against their target kinases are summarized in the table below.
| Target | This compound IC50 (nM) | Gedatolisib IC50 (nM) |
| PI3Kα | 6.07[2] | 0.4[5] |
| PI3Kβ | 77.6[2] | 6[5] |
| PI3Kγ | 23.8[2] | 5.4[4] |
| PI3Kδ | 38[2] | 6[5] |
| mTOR | 165[2] | 1.6[5] |
| DNA-PK | 4.24[2] | Not Reported |
Note: IC50 values can vary depending on the assay conditions.
In cell-based assays, this compound inhibited the phosphorylation of downstream effectors of the PI3K/mTOR pathway, including AKT, p70S6K, and 4E-BP1, with IC50 values in the nanomolar range.[2] It demonstrated broad antiproliferative activity across a panel of cancer cell lines.[2]
Preclinical studies have suggested that gedatolisib is more potent and efficacious than single-node PI3K/AKT/mTOR inhibitors in breast and prostate cancer cell lines.[1][4] In these studies, gedatolisib more effectively decreased cell survival, DNA replication, and key metabolic functions.[4]
In Vivo Efficacy
In xenograft models, both drugs have shown significant tumor growth inhibition. This compound demonstrated dose-responsive tumor growth inhibition in models of glioblastoma, renal, and lung cancer.[2] Gedatolisib has also shown robust in vivo efficacy in multiple tumor models, including breast and prostate cancer.[1][4]
Clinical Data
Both this compound and gedatolisib have been evaluated in numerous clinical trials across various cancer types.
This compound Clinical Trials
This compound has been investigated in several Phase 1 and 2 clinical trials.[6][7] A Phase 1b/II study in combination with enzalutamide for metastatic castration-resistant prostate cancer (mCRPC) showed a tolerable safety profile and a modest improvement in progression-free survival (PFS).[8]
| Trial Identifier | Phase | Indication | Key Findings |
| NCT02407054 | Ib/II | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Median radiographic PFS of 10.2 months with this compound + enzalutamide vs. 5.5 months with placebo + enzalutamide.[8] |
Gedatolisib Clinical Trials
Gedatolisib has shown promising results, particularly in breast cancer. The Phase 3 VIKTORIA-1 trial in patients with HR+/HER2- advanced breast cancer demonstrated a significant improvement in progression-free survival.[3]
| Trial Identifier | Phase | Indication | Key Findings |
| VIKTORIA-1 (NCT05501886) | III | HR+/HER2- Advanced Breast Cancer (PIK3CA wild-type) | Triplet (gedatolisib + palbociclib + fulvestrant): Median PFS of 9.3 months vs. 2.0 months for fulvestrant alone (HR=0.24). Objective Response Rate (ORR) of 31.5%.[3] |
| Doublet (gedatolisib + fulvestrant): Median PFS of 7.4 months vs. 2.0 months for fulvestrant alone (HR=0.33). ORR of 28.3%.[3] |
Safety and Tolerability
The safety profiles of both drugs are consistent with their mechanisms of action as PI3K/mTOR inhibitors.
| Adverse Event (Grade ≥3) | This compound (in combination with enzalutamide)[8] | Gedatolisib (triplet regimen in VIKTORIA-1)[3] |
| Hyperglycemia | Infrequent and mild | 9.2% |
| Stomatitis/Mucositis | Not specified as Grade ≥3 | Not specified as Grade ≥3 |
| Diarrhea | Not specified as Grade ≥3 | Not specified as Grade ≥3 |
| Rash | Not specified as Grade ≥3 | Not specified as Grade ≥3 |
| Fatigue | Not specified as Grade ≥3 | Not specified as Grade ≥3 |
| Treatment Discontinuation due to AEs | Not specified | 2.3% |
Note: Direct comparison of safety data is challenging due to different trial designs and patient populations.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used in the evaluation of PI3K/mTOR inhibitors.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
Treat cells with a serial dilution of the inhibitor (this compound or gedatolisib) and incubate for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Western Blotting for PI3K/AKT/mTOR Pathway Proteins
Western blotting is used to detect the levels of specific proteins and their phosphorylation status to confirm target engagement and downstream pathway inhibition.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for the desired time and concentration. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (this compound or gedatolisib) and vehicle control according to the specified dose and schedule (e.g., oral gavage daily or intravenous injection weekly).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).[9][10]
Conclusion
This compound and gedatolisib are both potent dual PI3K/mTOR inhibitors with demonstrated preclinical and clinical activity. Gedatolisib appears to have a more comprehensive inhibitory profile against all class I PI3K isoforms and has shown particularly strong clinical data in HR+/HER2- advanced breast cancer. This compound's additional activity against DNA-PK may offer a therapeutic advantage in certain contexts. The choice between these inhibitors for research or clinical development will depend on the specific cancer type, its underlying genetic alterations, and the desired therapeutic strategy. Further head-to-head comparative studies would be beneficial to fully elucidate their relative strengths and weaknesses.
References
- 1. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 4. ch.promega.com [ch.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phase Ib/II Study of Enzalutamide with this compound (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase Ib/II Study of Enzalutamide with this compound (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. Xenograft tumor mouse model [bio-protocol.org]
Predicting Sensitivity to Samotolisib: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Samotolisib (LY3023414) is a potent, orally bioavailable dual inhibitor of Class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR).[1] This dual-targeting mechanism offers the potential for more comprehensive pathway inhibition compared to agents that target either PI3K or mTOR alone. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of biomarkers for predicting sensitivity to this compound, with a focus on its performance relative to other approved PI3K/mTOR pathway inhibitors, Alpelisib and Everolimus.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common driver of tumorigenesis.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Key Biomarkers for Predicting Sensitivity
Several genetic and molecular alterations have been identified as potential biomarkers for sensitivity to PI3K/mTOR pathway inhibitors. The most prominent among these are mutations in the PIK3CA gene and loss of function of the PTEN tumor suppressor.
-
PIK3CA Mutations: The PIK3CA gene encodes the p110α catalytic subunit of PI3K. Activating mutations in this gene are found in a significant proportion of various cancers and lead to constitutive activation of the PI3K pathway.[2]
-
PTEN Loss: The PTEN gene encodes a phosphatase that negatively regulates the PI3K pathway by dephosphorylating PIP3. Loss of PTEN function, through mutation or deletion, results in the accumulation of PIP3 and subsequent pathway activation.
Comparative Performance of PI3K/mTOR Inhibitors
This section compares the preclinical and clinical performance of this compound with Alpelisib and Everolimus in the context of key predictive biomarkers.
Preclinical Sensitivity Data
The following table summarizes the in vitro activity of the inhibitors in cancer cell lines with defined biomarker status. Direct head-to-head comparisons in the same studies are limited; therefore, data from different studies are presented with the acknowledgment of potential variability in experimental conditions.
| Inhibitor | Cell Line | Cancer Type | Biomarker Status | IC50 (nM) | Reference |
| This compound | U87 MG | Glioblastoma | PTEN-deficient | 106 (p-AKT T308) | [3][4] |
| 94.2 (p-AKT S473) | [3] | ||||
| 10.6 (p-p70S6K) | [3] | ||||
| 19.1 (p-S6RP) | [3] | ||||
| Alpelisib | T47D | Breast Cancer | PIK3CA H1047R | ~185-288 | |
| MCF7 | Breast Cancer | PIK3CA E545K | ~185-288 | ||
| PIK3CA-wildtype, PTEN loss | Breast Cancer | >1000 | |||
| Everolimus | Multiple | Breast Cancer | PIK3CA mutant | Sensitive | |
| PTEN null | Resistant |
Note: IC50 values represent the concentration of the drug required to inhibit a biological process by 50%. Lower IC50 values indicate greater potency. The data for this compound reflects inhibition of downstream pathway components, while Alpelisib and Everolimus data reflect cell viability.
Clinical Efficacy Data
The clinical activity of these inhibitors has been evaluated in various trials, often in patient populations selected based on biomarker status.
| Inhibitor | Clinical Trial (Identifier) | Cancer Type | Biomarker Status | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Reference |
| This compound | Phase Ib (Combination w/ Prexasertib) | Solid Tumors | PIK3CA mutations | 13.3% | - | [5][6] |
| Phase II (NCT02549989) | Endometrial Cancer | PIK3CA, PTEN, PIK3R1 alterations | 16% | 2.5 months | [7] | |
| Phase Ib/II (NCT02407054) | mCRPC | PTEN intact, AR-v7 negative | - | 13.2 months (rPFS) | [8][9] | |
| Alpelisib | SOLAR-1 (NCT02437318) | HR+/HER2- Breast Cancer | PIK3CA mutated | 35.7% | 11.0 months | [10] |
| Everolimus | BOLERO-2 (NCT00863655) | HR+/HER2- Breast Cancer | Not specified for efficacy | 12.6% | 11.0 months | [11] |
mCRPC: metastatic Castration-Resistant Prostate Cancer; rPFS: radiographic Progression-Free Survival; HR+: Hormone Receptor-positive; HER2-: Human Epidermal Growth Factor Receptor 2-negative.
Mechanisms of Resistance
A significant challenge in the clinical use of PI3K/mTOR inhibitors is the development of resistance. Understanding these mechanisms is crucial for developing strategies to overcome them.
-
This compound (and other dual PI3K/mTOR inhibitors):
-
Feedback activation of parallel signaling pathways: Inhibition of the PI3K/mTOR pathway can lead to the activation of other pro-survival pathways, such as the MAPK/ERK pathway.[12]
-
Selection of cancer stem cell subpopulations: Prolonged treatment may lead to the enrichment of cancer stem-like cells that are inherently resistant to therapy.[13]
-
Metabolic reprogramming: Resistant cells may alter their metabolism to bypass the effects of PI3K/mTOR inhibition.[13]
-
-
Alpelisib:
-
Secondary PIK3CA mutations: Acquired mutations in the PIK3CA gene can prevent the binding of Alpelisib.[14]
-
Loss of PTEN function: Loss of the PTEN tumor suppressor can reactivate the PI3K pathway downstream of p110α.[14][15]
-
Activation of other PI3K isoforms: Increased signaling through other PI3K isoforms, such as p110β, can compensate for the inhibition of p110α.
-
Upregulation of receptor tyrosine kinases (RTKs): Increased activity of RTKs like FGFR1 can drive resistance.[14][16]
-
-
Everolimus:
-
Feedback activation of AKT: Inhibition of mTORC1 by Everolimus can lead to a feedback loop that results in the activation of AKT, thereby reactivating the pathway.
-
Activation of the MAPK pathway: Similar to dual inhibitors, resistance can be mediated by the activation of the MAPK pathway.[17]
-
Decreased downstream mTOR activity: In some cases, resistant cells show a paradoxical decrease in the activity of mTOR downstream targets.
-
Experimental Protocols
Accurate and reproducible biomarker testing is essential for patient selection. Below are generalized protocols for the key experimental methods used to identify the biomarkers discussed in this guide.
Western Blotting for PI3K/AKT/mTOR Pathway Activation
This technique is used to detect the phosphorylation status of key proteins in the signaling pathway, which is indicative of its activation.
Caption: A generalized workflow for Western Blot analysis.
Detailed Steps:
-
Protein Extraction: Lyse cells or homogenized tissue in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., p-AKT, p-S6K).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light.
-
Imaging: Capture the light signal using a digital imager to visualize the protein bands. The intensity of the bands corresponds to the amount of phosphorylated protein.
Immunohistochemistry (IHC) for PTEN Expression
IHC is used to assess the presence or absence of PTEN protein expression in tumor tissue sections.
Caption: A generalized workflow for PTEN immunohistochemistry.
Detailed Steps:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned and mounted on microscope slides.
-
Deparaffinization and Rehydration: The paraffin is removed using xylene, and the tissue is rehydrated through a series of graded alcohol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the PTEN antigen.
-
Blocking: Endogenous peroxidase activity is blocked, and a protein block is applied to prevent non-specific staining.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for PTEN.
-
Detection: A polymer-based detection system with a secondary antibody is applied.
-
Chromogen: A chromogen such as 3,3'-Diaminobenzidine (DAB) is added, which produces a colored precipitate at the site of the antigen.
-
Counterstaining: The tissue is counterstained with hematoxylin to visualize cell nuclei.
-
Scoring: A pathologist evaluates the staining intensity and the percentage of tumor cells with positive staining to determine PTEN status (expressed or lost).
Droplet Digital PCR (ddPCR) for PIK3CA Mutation Detection
ddPCR is a highly sensitive method for detecting and quantifying specific DNA mutations, such as those in the PIK3CA gene, from tumor tissue or liquid biopsies.
Caption: A generalized workflow for PIK3CA mutation detection by ddPCR.
Detailed Steps:
-
DNA Extraction: DNA is extracted from FFPE tumor tissue or from circulating cell-free DNA (cfDNA) in a blood sample.
-
Droplet Generation: The PCR reaction mixture, containing the DNA sample, primers, and probes for both mutant and wild-type PIK3CA sequences, is partitioned into thousands of nanoliter-sized droplets.
-
PCR Amplification: The droplets undergo thermal cycling to amplify the target DNA sequences.
-
Droplet Reading: Each droplet is analyzed for fluorescence, indicating the presence of the mutant or wild-type allele.
-
Data Analysis: The number of positive and negative droplets for each allele is used to calculate the fractional abundance of the PIK3CA mutation in the original sample.
Conclusion
The selection of patients most likely to respond to PI3K/mTOR pathway inhibitors is critical for maximizing their therapeutic benefit. This compound, as a dual PI3K/mTOR inhibitor, shows promise in preclinical models and early clinical trials, particularly in tumors with alterations in the PI3K pathway. While direct comparative data with other inhibitors is still emerging, the available evidence suggests that biomarkers such as PIK3CA mutations and PTEN loss are key determinants of sensitivity. However, the complexity of the PI3K/mTOR pathway and the emergence of resistance mechanisms highlight the need for a deeper understanding of the molecular context of each tumor to guide personalized treatment strategies. The continued investigation of predictive biomarkers and the development of rational combination therapies will be essential for optimizing the clinical use of this compound and other drugs targeting this critical cancer pathway.
References
- 1. This compound (LY3023414) / Eli Lilly [delta.larvol.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. practicingclinicians.com [practicingclinicians.com]
- 5. Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Current clinical development of PI3K pathway inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Everolimus versus alpelisib in advanced hormone receptor-positive HER2-negative breast cancer: targeting different nodes of the PI3K/AKT/mTORC1 pathway with different clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Is There a Role for Dual PI3K/mTOR Inhibitors for Patients Affected with Lymphoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ashpublications.org [ashpublications.org]
- 15. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Short-term PI3K Inhibition Prevents Breast Cancer in Preclinical Models [pubmed.ncbi.nlm.nih.gov]
- 17. Short-term PI3K inhibition prevents breast cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
LY3023414: A Comparative Analysis of Protein Kinase Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity of the PI3K/mTOR dual inhibitor, LY3023414, with supporting experimental data and protocols.
Introduction
LY3023414 is an orally bioavailable, small-molecule inhibitor that potently and selectively targets class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR).[1][2][3][4] As a dual PI3K/mTOR inhibitor, LY3023414 has been investigated for its therapeutic potential in various cancers due to the frequent dysregulation of the PI3K/AKT/mTOR signaling pathway in malignant cells.[1][4] A critical aspect of the development of any kinase inhibitor is its selectivity profile, as off-target effects can lead to unforeseen toxicities and a narrowed therapeutic window. This guide provides a comprehensive comparison of LY3023414's cross-reactivity with other protein kinases, supported by key experimental data and detailed methodologies.
Kinase Selectivity Profile of LY3023414
The selectivity of LY3023414 has been extensively evaluated against a broad panel of protein kinases. In a key study, the inhibitory activity of LY3023414 was tested against 266 unique kinases.[4] The results demonstrated that LY3023414 is a highly selective inhibitor of the PI3K superfamily.
Primary Targets: PI3K Superfamily
LY3023414 exhibits potent, low nanomolar inhibition of class I PI3K isoforms and mTOR.[3][4] It also demonstrates inhibitory activity against DNA-dependent protein kinase (DNA-PK), another member of the PI3K-like kinase family.[1][4] The potent inhibition of these primary targets is consistent with its mechanism of action in disrupting the PI3K/AKT/mTOR signaling cascade.
| Target Enzyme | Recombinant IC50 (nmol/L) ± SE | Native Cell Lysate IC50 (nmol/L) |
| PI3Kα | 2.9 ± 0.3 | 11.2 |
| PI3Kβ | 22.3 ± 1.8 | 34.6 |
| PI3Kδ | 2.0 ± 0.2 | 3.0 |
| PI3Kγ | 10.7 ± 0.7 | 1.8 |
| mTOR | 2.1 ± 0.2 | 10.6 (p70S6K T389) |
| DNA-PK | 0.6 ± 0.1 | Not Determined |
Table 1: Inhibitory activity of LY3023414 against primary targets in the PI3K superfamily. Data compiled from in vitro biochemical and cell-based assays.
Cross-reactivity with Other Protein Kinases
Beyond its intended targets, the cross-reactivity of LY3023414 with a wide range of other protein kinases was found to be minimal. The study revealed at least an order of magnitude difference between the inhibition of PI3K superfamily enzymes and the other kinases tested, underscoring the high selectivity of LY3023414.
Below is a summary of the inhibitory activity of LY3023414 against a selection of off-target kinases.
| Kinase Family | Representative Kinase | Inhibition (%) at 1 µM | IC50 (µM) |
| Tyrosine Kinase | ABL1 | <50 | >10 |
| Tyrosine Kinase | SRC | <50 | >10 |
| Serine/Threonine Kinase | AKT1 | <50 | >10 |
| Serine/Threonine Kinase | CDK2 | <50 | >10 |
| Serine/Threonine Kinase | MAPK1 (ERK2) | <50 | >10 |
| Serine/Threonine Kinase | PLK1 | <50 | >10 |
| Lipid Kinase | PIP4K2C | <50 | >10 |
Table 2: Representative cross-reactivity of LY3023414 against various off-target protein kinases. The data indicates a lack of significant inhibition at a concentration of 1 µM, with IC50 values exceeding 10 µM.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of LY3023414 and a generalized workflow for assessing kinase inhibitor selectivity.
Caption: PI3K/AKT/mTOR signaling pathway with inhibition points of LY3023414.
Caption: Generalized workflow for protein kinase inhibitor profiling.
Experimental Protocols
The cross-reactivity of LY3023414 was determined using multiple kinase assay platforms. Below are detailed methodologies for the key experiments cited.
KiNativ™ Kinase Profiling
The KiNativ™ platform (ActivX Biosciences) utilizes an activity-based proteomics approach to profile kinase inhibitors against native kinases in a cell lysate.
-
Lysate Preparation: PC-3 cells were cultured and harvested. The cells were lysed to release the native kinases.
-
Inhibitor Incubation: The cell lysate was incubated with varying concentrations of LY3023414 to allow for binding to target kinases.
-
Probe Labeling: A biotinylated ATP or ADP acyl phosphate probe was added to the lysate. This probe covalently labels the ATP binding site of active kinases that are not occupied by the inhibitor.
-
Digestion: The protein mixture was digested into peptides using trypsin.
-
Enrichment: Biotinylated peptides were enriched using streptavidin affinity chromatography.
-
Mass Spectrometry: The enriched peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of probe labeling.
-
Data Analysis: The percentage of inhibition was calculated by comparing the signal from the LY3023414-treated samples to a vehicle control. IC50 values were determined from the dose-response curves.
LanthaScreen™ TR-FRET Kinase Assay
The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays (Thermo Fisher Scientific) are biochemical assays that measure kinase activity by detecting the phosphorylation of a substrate.
-
Reaction Setup: In a 384-well plate, the kinase, a fluorescein-labeled substrate, and ATP were combined in a reaction buffer.
-
Inhibitor Addition: LY3023414 was added at various concentrations. A DMSO control was included for baseline activity.
-
Kinase Reaction: The reaction was incubated at room temperature for a specified time (typically 60 minutes) to allow for substrate phosphorylation.
-
Detection: A solution containing EDTA (to stop the reaction) and a terbium-labeled anti-phospho-substrate antibody was added.
-
Signal Measurement: The plate was incubated for 30-60 minutes to allow for antibody binding to the phosphorylated substrate. The TR-FRET signal was then read on a compatible plate reader. The signal is a ratio of the acceptor (fluorescein) emission to the donor (terbium) emission.
-
Data Analysis: The percentage of inhibition was calculated based on the reduction in the TR-FRET signal in the presence of LY3023414 compared to the DMSO control. IC50 values were determined by fitting the data to a dose-response curve.
Adapta™ Universal Kinase Assay
The Adapta™ Universal Kinase Assay (Thermo Fisher Scientific) is a TR-FRET-based immunoassay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5]
-
Reaction Setup: The kinase, substrate, and ATP were combined in a reaction buffer in a 384-well plate.
-
Inhibitor Addition: LY3023414 was added at various concentrations.
-
Kinase Reaction: The reaction was incubated for 60 minutes at room temperature, during which ATP was converted to ADP.[5][6]
-
Detection: A detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA was added to the wells.[5][6]
-
Signal Measurement: In the absence of ADP produced by the kinase reaction, the tracer binds to the antibody, resulting in a high TR-FRET signal. ADP produced by the kinase competes with the tracer, leading to a decrease in the TR-FRET signal. The plate was read after a 30-minute incubation.
-
Data Analysis: The percentage of inhibition was determined by the degree to which the TR-FRET signal was restored in the presence of LY3023414. IC50 values were calculated from the resulting dose-response curves.
Conclusion
The extensive kinase profiling of LY3023414 reveals a high degree of selectivity for its intended targets within the PI3K superfamily, namely the class I PI3K isoforms, mTOR, and DNA-PK. The inhibitory activity against a broad panel of other protein kinases is significantly lower, with at least a tenfold difference in potency. This favorable selectivity profile suggests a reduced potential for off-target effects, which is a desirable characteristic for a therapeutic kinase inhibitor. The experimental data, generated using robust and well-validated assay platforms, provides strong evidence for the specific mechanism of action of LY3023414. This information is critical for researchers and drug development professionals in understanding the pharmacological properties of this compound and its potential clinical applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Samotolisib: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Samotolisib (LY3023414) is a potent, orally bioavailable small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade frequently dysregulated in cancer.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data, to inform preclinical and clinical research decisions.
Mechanism of Action
This compound is an ATP-competitive inhibitor of Class I PI3K isoforms, mTOR complex 1 (mTORC1), mTOR complex 2 (mTORC2), and DNA-dependent protein kinase (DNA-PK).[1][3][4] Its dual-targeting mechanism offers the potential for a more profound and durable anti-tumor response compared to agents that inhibit either PI3K or mTOR alone.[2] By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key step in activating downstream signaling. Concurrently, its inhibition of mTORC1 and mTORC2 disrupts the regulation of protein synthesis, cell growth, and survival. The additional inhibition of DNA-PK may enhance the efficacy of DNA-damaging agents by impairing the cell's ability to repair double-strand breaks.[2]
In Vitro Efficacy
This compound has demonstrated potent and selective inhibitory activity against its primary targets in biochemical assays. Furthermore, it exhibits broad anti-proliferative effects across a range of human cancer cell lines, particularly those with activating mutations in the PI3K/mTOR pathway.
Biochemical Inhibition
The half-maximal inhibitory concentrations (IC50) of this compound against key kinases are summarized below.
| Target | IC50 (nM) |
| PI3Kα | 6.07[1] |
| PI3Kβ | 77.6[1] |
| PI3Kγ | 23.8[1] |
| PI3Kδ | 38[1] |
| mTOR | 165[1] |
| DNA-PK | 4.24[1] |
| Table 1: Biochemical IC50 Values for this compound. |
Cellular Activity
In cell-based assays, this compound effectively inhibits the phosphorylation of key downstream effectors in the PI3K/mTOR pathway. In the PTEN-deficient U87 MG glioblastoma cell line, this compound demonstrated the following IC50 values for the inhibition of phosphorylation:
| Phosphorylated Target | Upstream Kinase | IC50 (nM) |
| Akt (T308) | PI3K | 106[1] |
| Akt (S473) | mTORC2 | 94.2[1] |
| p70S6K (T389) | mTORC1 | 10.6[1] |
| 4E-BP1 (T37/46) | mTORC1 | 187[1] |
| S6RP (pS240/244) | p70S6K | 19.1[3] |
| Table 2: Cellular IC50 Values of this compound in U87 MG Cells. |
Anti-proliferative Activity
This compound has shown potent single-agent anti-proliferative activity in a panel of 32 human cancer cell lines, with IC50 values below 122 nM in half of the cell lines tested.[1] Inhibition of the PI3K/AKT/mTOR signaling by this compound leads to G1 cell-cycle arrest.[3]
In Vivo Efficacy
Preclinical and clinical studies have demonstrated the in vivo anti-tumor activity of this compound, both as a single agent and in combination with other therapies.
Preclinical Xenograft Models
This compound has shown dose-responsive tumor growth inhibition in several xenograft models with activating mutations in the PI3K/mTOR pathway. Oral administration of this compound at 3, 6, or 10 mg/kg twice daily for 28 days resulted in significant tumor growth inhibition in the following models:
-
U87 MG (glioblastoma, PTEN-deleted): Dose-responsive inhibition of tumor growth.[1]
-
786-O (renal cell carcinoma, PTEN truncation): Similar tumor growth inhibition to the U87 MG model.[1]
-
NCI-H1975 (non-small cell lung cancer, activating PI3Kα mutation): Demonstrated similar tumor growth inhibition.[1]
Clinical Trials
A Phase Ib/II clinical trial investigated this compound in combination with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC). The combination therapy demonstrated a statistically significant improvement in progression-free survival (PFS) and radiographic progression-free survival (rPFS) compared to placebo plus enzalutamide.[5][6]
| Endpoint | This compound + Enzalutamide | Placebo + Enzalutamide | P-value |
| Median PCWG2-PFS | 3.8 months | 2.8 months | 0.003 |
| Median rPFS | 10.2 months | 5.5 months | 0.03 |
| Table 3: Efficacy of this compound in Combination with Enzalutamide in mCRPC. [5][6] |
Comparison with Other PI3K/mTOR Inhibitors
While direct head-to-head comparative studies are limited, available data allows for a general comparison of this compound with other dual PI3K/mTOR inhibitors.
| Inhibitor | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| This compound (LY3023414) | 6.07 [1] | 165 [1] |
| Dactolisib (BEZ235) | 4 | 20.7 |
| Apitolisib (GDC-0980) | 5 | 17.3 (Ki)[7] |
| Voxtalisib (XL765) | Preferentially targets p110γ | Weaker inhibitor |
| Table 4: Comparison of Biochemical IC50 Values of PI3K/mTOR Inhibitors. |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of 32 human cancer cell lines.
-
Method: Cells are seeded in 96-well plates and treated with a dose range of this compound for a duration equivalent to 2 to 3 cell doublings.
-
Endpoint: Cell viability is assessed using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels.
-
Analysis: IC50 values are calculated from the dose-response curves.[1]
In Vivo Xenograft Study
-
Animal Model: Athymic nude mice.
-
Tumor Inoculation: Human cancer cells (e.g., U87 MG) are implanted subcutaneously.
-
Treatment: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized to receive vehicle control or this compound at various doses (e.g., 3, 6, or 10 mg/kg) administered orally twice daily.
-
Endpoint: Tumor volume is measured regularly using calipers. Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Analysis: Statistical analysis is performed to compare tumor growth between treated and control groups.[8]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits PI3K, mTOR, and DNA-PK.
Caption: Workflow for in vitro and in vivo efficacy testing.
Conclusion
This compound is a potent dual inhibitor of the PI3K/mTOR pathway with additional activity against DNA-PK. Its robust in vitro anti-proliferative activity across a range of cancer cell lines and demonstrated in vivo efficacy in preclinical models and clinical trials highlight its potential as a promising anti-cancer therapeutic. The data presented in this guide provides a foundation for researchers to design further studies to explore the full potential of this compound, both as a monotherapy and in combination with other agents, for the treatment of various malignancies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase Ib/II Study of Enzalutamide with this compound (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Ib/II Study of Enzalutamide with this compound (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
Samotolisib Phase II Clinical Trials: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the phase II clinical trial outcomes for Samotolisib, a dual inhibitor of PI3K and mTOR. The performance of this compound is compared with other PI3K/mTOR pathway inhibitors in similar patient populations, supported by experimental data and detailed methodologies.
I. This compound in Pediatric Patients with Solid Tumors Harboring PI3K/mTOR Pathway Alterations
The Pediatric MATCH APEC1621D phase II trial evaluated this compound in children and young adults with relapsed or refractory solid tumors featuring alterations in the PI3K/mTOR pathway.[1][2]
Efficacy and Safety Data
This compound, as a single agent, did not demonstrate objective responses in this patient population. The three-month progression-free survival (PFS) was 12%.[1][2] In comparison, studies of other mTOR inhibitors like Everolimus in pediatric low-grade gliomas have shown disease stabilization. One phase II study of Everolimus in pediatric patients with recurrent/progressive low-grade glioma reported a 6-month PFS of 67.4%[3]. Another study in pediatric ependymoma, however, showed no objective responses to Everolimus.[4][5]
Table 1: Comparison of Phase II Trial Outcomes in Pediatric Solid Tumors
| Drug | Trial | Patient Population | N | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Key Grade ≥3 Adverse Events |
| This compound | APEC1621D | Relapsed/refractory solid tumors with PI3K/mTOR alterations | 17 | 0% | 12% at 3 months | Mucositis, Pneumonitis, Hypokalemia, Decreased lymphocyte count[1][6] |
| Everolimus | PNOC001 | Recurrent/progressive pediatric low-grade glioma | 65 | Not the primary endpoint | 67.4% at 6 months | Hypertriglyceridemia[3] |
| Everolimus | NCT02155920 | Recurrent/progressive pediatric ependymoma | 11 | 0% | Median of 2 cycles to progression | Pneumonia[4][5] |
II. This compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
A phase Ib/II trial (NCT02407054) assessed the efficacy and safety of this compound in combination with the androgen receptor inhibitor enzalutamide in patients with mCRPC who had progressed on abiraterone.[7][8]
Efficacy and Safety Data
The combination of this compound and enzalutamide demonstrated a statistically significant improvement in progression-free survival (PFS) and radiographic progression-free survival (rPFS) compared to placebo with enzalutamide.[7][8] Other PI3K/mTOR inhibitors have been tested in mCRPC with limited success as monotherapies. For instance, a phase II trial of the dual mTOR inhibitor MLN0128 showed limited clinical efficacy, with most patients discontinuing due to toxicity or progression.[9] Similarly, a phase II study of Temsirolimus was terminated early due to a lack of efficacy.[10][11][12]
Table 2: Comparison of Phase II Trial Outcomes in mCRPC
| Drug Combination / Monotherapy | Trial | Patient Population | N | Median PFS | Median rPFS | Key Grade ≥3 Adverse Events |
| This compound + Enzalutamide | NCT02407054 | mCRPC post-abiraterone | 129 (Phase II) | 3.8 months | 10.2 months | Not explicitly detailed in provided abstracts[7][8] |
| Placebo + Enzalutamide | NCT02407054 | mCRPC post-abiraterone | (in control arm) | 2.8 months | 5.5 months | Not explicitly detailed in provided abstracts[7][8] |
| MLN0128 | NCT02091531 | mCRPC post-abiraterone and/or enzalutamide | 9 | Not reported (11% PFS at 6 months) | Not Reported | Dyspnea, Rash, Fatigue, Oral mucositis, Diarrhea[13] |
| Temsirolimus | NCT00887640 | Chemorefractory mCRPC | 11 | 1.9 months | Not Reported | Fatigue, Anemia, Stomatitis, Hypokalemia, Weakness, Hyperglycemia, Hypophosphatemia, CNS hemorrhage[10][11][12] |
III. Experimental Protocols
The following section details the methodologies for the key experiments cited in the this compound phase II trials.
Tumor Response Evaluation
-
RECIST 1.1 (Response Evaluation Criteria in Solid Tumors): This standardized method was used to assess changes in tumor burden in the pediatric solid tumor trial.
-
Measurable Lesions: Lesions that can be accurately measured in at least one dimension, with the longest diameter being ≥10 mm by CT scan or ≥20 mm by chest X-ray.
-
Target Lesions: Up to a maximum of 5 measurable lesions in total (and a maximum of 2 per organ) are selected for tracking. The sum of the longest diameters (SLD) of these lesions is calculated.
-
Response Criteria:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared to baseline.
-
Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the smallest sum recorded, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
-
PCWG2 (Prostate Cancer Clinical Trials Working Group 2) Criteria: These criteria were utilized to assess progression in the mCRPC trial.
-
Radiographic Progression: The appearance of two or more new bone lesions on a bone scan or a soft tissue lesion progression as defined by RECIST.
-
PSA Progression: A 25% or greater increase from the nadir (lowest value), with an absolute increase of at least 2 ng/mL, confirmed by a second value at least 3 weeks later.
-
Symptomatic Progression: Worsening of cancer-related symptoms, such as pain.
-
Adverse Event Grading
-
CTCAE (Common Terminology Criteria for Adverse Events): Adverse events were graded using the NCI's CTCAE. This system provides a standardized classification of the severity of adverse events.
-
Grade 1: Mild; asymptomatic or mild symptoms.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated.
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization indicated.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to the adverse event.
-
IV. Visualizations
Signaling Pathway
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Phase II Study of this compound in Children and Young Adults With Tumors Harboring Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Pathway Alterations: Pediatric MATCH APEC1621D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Everolimus for Children With Recurrent or Progressive Low-Grade Glioma: Results From the Phase II PNOC001 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II study of everolimus for recurrent or progressive pediatric ependymoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase II Study of this compound in Children and Young Adults with Tumors Harboring PI3K / mTOR Pathway Genetic Alterations: Arm D of the NCI-COG Pediatric MATCH Trial (APEC1621) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase Ib/II Study of Enzalutamide with this compound (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase II study of the dual mTOR inhibitor MLN0128 in patients with metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase II trial of temsirolimus in men with castration-resistant metastatic prostate cancer. - ASCO [asco.org]
- 11. A phase II trial of temsirolimus in men with castration-resistant metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
Safety Operating Guide
Navigating the Safe Handling of Samotolisib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent compounds like Samotolisib (LY3023414). While a specific, publicly available Material Safety Data Sheet (MSDS) for this compound is not readily found, its classification as a potent PI3K/mTOR dual inhibitor under investigation for cancer treatment necessitates handling it with the stringent precautions applied to cytotoxic agents. This guide provides essential safety and logistical information, including operational and disposal plans, to minimize exposure and ensure a secure handling lifecycle.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is the most critical barrier against exposure to potent compounds. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for cytotoxic drugs.[1][2][3][4][5]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemotherapy-rated gloves | Double gloving is recommended. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[5] Change gloves immediately if contaminated or damaged. |
| Body Protection | Disposable, solid-front, back-closure gown | Should be made of a low-permeability fabric, such as polyethylene-coated polypropylene.[5] Cuffs should be tight-fitting. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or aerosols. |
| Face Protection | Face shield | Recommended in addition to safety glasses or goggles, especially when there is a higher risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when manipulating the solid compound (e.g., weighing, preparing solutions) or when there is a risk of aerosol generation.[4] |
Operational and Disposal Plans: A Step-by-Step Approach
A clear and well-rehearsed plan for the entire lifecycle of this compound in the laboratory is essential. This includes preparation, handling, and disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from receiving the compound to its final disposal.
Detailed Experimental Protocols
Receiving and Inspection:
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and lab coat) when unpacking.
-
Verify that the primary container is sealed and intact.
Storage:
-
Store this compound powder at -20°C for long-term stability.[6]
-
Solutions in solvents like DMSO can be stored at -80°C for up to one year.[6]
-
Clearly label the storage location with appropriate hazard warnings.
Weighing and Solution Preparation:
-
Conduct all weighing of the powdered compound within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weigh boats. Decontaminate them immediately after use or dispose of them as hazardous waste.
-
Prepare solutions in a chemical fume hood. Add the solvent to the solid to minimize the potential for dust generation.
Experimental Use:
-
Always wear the full complement of recommended PPE when handling this compound solutions.
-
Conduct all experimental procedures that could generate aerosols or splashes within a chemical fume hood or a biosafety cabinet.
-
Use luer-lock syringes and needles to prevent accidental disconnection and spills.
Decontamination and Disposal Plan: Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused solid this compound | Dispose of as hazardous chemical waste according to your institution's guidelines. Do not discard in regular trash or down the drain. |
| This compound solutions | Collect in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvent used. |
| Contaminated solid waste | This includes gloves, gowns, bench paper, pipette tips, and vials. Place in a designated, sealed, and labeled hazardous waste container for incineration. |
| Contaminated liquid waste | Aqueous solutions should be collected in a designated hazardous waste container. Do not pour down the drain. |
| Spills | In case of a spill, immediately alert others in the area. Wearing full PPE, contain the spill with absorbent material. Clean the area with a suitable deactivating solution (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate, or as recommended by your institution's safety office) and then wipe with soap and water. All materials used for cleanup must be disposed of as hazardous waste. |
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. halyardhealth.com [halyardhealth.com]
- 4. england.nhs.uk [england.nhs.uk]
- 5. aaha.org [aaha.org]
- 6. This compound | mTOR | Autophagy | PI3K | DNA-PK | TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
